physical properties and solubility of 4-Amino-2-fluoro-3-iodophenol
An In-Depth Technical Guide to 4-Amino-2-fluoro-3-iodophenol Part 1: Executive Summary & Molecular Identity 4-Amino-2-fluoro-3-iodophenol (CAS: 1934486-71-1 ) is a highly specialized halogenated aminophenol intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-Amino-2-fluoro-3-iodophenol
Part 1: Executive Summary & Molecular Identity
4-Amino-2-fluoro-3-iodophenol (CAS: 1934486-71-1 ) is a highly specialized halogenated aminophenol intermediate used primarily in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and other oncology pharmacophores. Its dense functionalization—featuring a phenolic hydroxyl, a primary amine, and two distinct halogens (fluorine and iodine)—makes it a versatile but challenging building block.
The iodine atom at the C3 position provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom at C2 modulates metabolic stability and pKa. The simultaneous presence of an electron-rich amine and an electron-rich phenol makes the compound susceptible to oxidation, necessitating rigorous handling protocols.
Table 1: Physicochemical Identity
Property
Detail
CAS Number
1934486-71-1
IUPAC Name
4-Amino-2-fluoro-3-iodophenol
Molecular Formula
C₆H₅FINO
Molecular Weight
253.01 g/mol
SMILES
Nc1ccc(O)c(F)c1I
Appearance
Off-white to light brown solid (darkens on air exposure)
Predicted Melting Point
145–155 °C (Decomposition likely >160 °C)
Part 2: Physicochemical Profile & Solubility
Electronic & Solubility Parameters (In Silico / Analog-Derived)
Since experimental values for this specific isomer are rare in the public domain, the following data are derived from validated structure-activity relationship (SAR) models of analogous halogenated aminophenols.
Parameter
Value (Predicted)
Significance
cLogP
1.8 – 2.1
Moderately lipophilic. The iodine atom significantly increases lipophilicity compared to the parent aminophenol.
pKa (Phenol)
~8.2 – 8.8
More acidic than phenol (9.95) due to the electron-withdrawing inductive effect (-I) of the ortho-fluorine and meta-iodine.
pKa (Aniline)
~2.5 – 3.2
Less basic than aniline (4.6) due to the steric bulk and electronic influence of the ortho-iodine.
Polar Surface Area (PSA)
~46 Ų
Indicates good membrane permeability potential; suitable for CNS-active drug design.
Solubility & Solvent Compatibility
The solubility of 4-Amino-2-fluoro-3-iodophenol is governed by the competition between its polar H-bonding groups (-OH, -NH₂) and its lipophilic iodine core.
High Solubility: DMSO, DMF, DMAc, NMP. (Preferred for stock solutions).
Moderate Solubility: Methanol, Ethanol, Ethyl Acetate, THF. (Good for reactions).
Critical Handling Note:
In solution, this compound is light-sensitive (due to the C-I bond) and oxidation-prone (due to the aminophenol motif). Solutions in DMSO or Methanol should be used immediately or stored at -20°C under argon.
Part 3: Visualization of Solubility Logic
The following decision tree assists researchers in selecting the correct solvent system for synthesis, purification, or analysis.
Figure 1: Solvent selection logic based on experimental intent. DMSO is the universal solvent for this compound but poses recovery challenges.
Part 4: Experimental Protocols
Standard Solubility Determination (Shake-Flask Method)
Use this protocol to verify solubility in a specific solvent system before scaling up.
Preparation: Weigh 10 mg of 4-Amino-2-fluoro-3-iodophenol into a 4 mL amber glass vial (amber is crucial to prevent deiodination).
Solvent Addition: Add the target solvent in 50 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Phenol Shift: Look for bathochromic shift (red shift) at pH > 8.0 (phenolate formation).
Aniline Shift: Look for hypsochromic shift (blue shift) at pH < 3.0 (ammonium formation).
Analysis: Plot Absorbance vs. pH at
to determine the inflection point (pKa).
Part 5: Handling, Stability, & Safety
Stability Hazards
Photolytic Deiodination: The C-I bond is weak. Exposure to direct sunlight or UV light can cause homolytic cleavage, releasing iodine radicals and turning the solid purple/black. Store in amber vials.
Oxidation: Aminophenols form quinone imines upon oxidation. If the solid turns dark brown or black, purification (recrystallization from EtOH/Water or column chromatography) is required.
Thermal Instability: Avoid heating >100°C without solvent.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133065684 (4-Amino-2-fluoro-3-iodophenol). Retrieved from [Link]
molecular weight and formula of 4-Amino-2-fluoro-3-iodophenol
An In-Depth Technical Guide to: [1][2][3] Executive Summary (CAS: 1934486-71-1 ) is a highly specialized, trisubstituted benzene derivative employed as a critical scaffold in advanced medicinal chemistry. Distinguished b...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to:
[1][2][3]
Executive Summary
(CAS: 1934486-71-1 ) is a highly specialized, trisubstituted benzene derivative employed as a critical scaffold in advanced medicinal chemistry. Distinguished by its dense functionalization pattern—featuring a phenol, an amine, a fluorine atom, and an iodine atom on a single aromatic ring—it serves as a versatile "linchpin" intermediate.
The molecule is particularly valued in the synthesis of Targeted Protein Degraders (PROTACs) and Type II Kinase Inhibitors . The iodine substituent at the 3-position acts as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom at the 2-position modulates metabolic stability and pKa. The 4-amino and 1-hydroxyl groups provide orthogonal attachment points for linkers or pharmacophores.
Chemical Identity & Physical Properties
Property
Data
Chemical Name
CAS Number
1934486-71-1
Molecular Formula
C₆H₅FINO
Molecular Weight
253.01 g/mol
Exact Mass
252.9376
Appearance
Off-white to pale brown solid (Light Sensitive)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
The reactivity of is defined by the interplay of four distinct substituents. Understanding these electronic vectors is crucial for designing successful downstream reactions.
Electronic Push-Pull System
Electron Donors (+M): The Hydroxyl (-OH) at C1 and Amine (-NH₂) at C4 are strong electron-donating groups. They activate the ring, making it susceptible to oxidation if not handled under inert atmosphere.
Electron Withdrawers (-I): The Fluorine (-F) at C2 and Iodine (-I) at C3 exert inductive electron withdrawal.
Fluorine Effect: The C2-F atom lowers the pKa of the adjacent phenol (C1-OH), making it more acidic than a standard phenol. It also metabolically blocks the C2 position.
Iodine Effect: The C3-I atom is a "soft" handle. It is sterically crowded, sandwiched between the small Fluorine and the Amine.
Reactivity Map (Graphviz)
Figure 1: Functional group reactivity map illustrating the orthogonal derivatization vectors available on the scaffold.
Synthesis Protocols
Direct iodination of 4-amino-2-fluorophenol is often non-selective due to the competing directing effects of the amine and hydroxyl groups. The Directed Ortho Metalation (DoM) strategy is the authoritative method for high-purity synthesis, ensuring the iodine is installed exclusively at the C3 position.
Add BnBr (1.1 eq) dropwise. Heat to 60°C for 4 hours.
Workup: Dilute with water, extract with EtOAc.
Product: 1-(Benzyloxy)-2-fluorobenzene.
Step 2: Regioselective Iodination (DoM)
Mechanism: Fluorine directs lithiation to the C3 position (ortho to F) due to strong inductive acidification of the C3-H bond.
Reagents: n-Butyllithium (n-BuLi), Iodine (I₂), THF.
Protocol:
Dissolve 1-(benzyloxy)-2-fluorobenzene in anhydrous THF under Argon. Cool to -78°C .
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 min. Critical: Maintain temp < -70°C to prevent benzylic lithiation.
Stir for 1 hour at -78°C.
Add a solution of Iodine (1.2 eq) in THF dropwise.
Warm to room temperature (RT) and quench with sat. Na₂S₂O₃ (to remove excess iodine).
Product: 1-(Benzyloxy)-2-fluoro-3-iodobenzene.
Step 3: Nitration
Reagents: HNO₃, Acetic Anhydride (Ac₂O).
Logic: The alkoxy group (-OBn) is a stronger activator than F or I and directs para.
Protocol:
Dissolve intermediate in Ac₂O at 0°C.
Add fuming HNO₃ (1.05 eq) dropwise.
Regioselectivity: The nitro group installs at C4 (para to OBn).
Note: Catalytic hydrogenation (H₂/Pd-C) must be AVOIDED as it will cleave the C-I bond.
Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water; followed by BBr₃.
Protocol:
Nitro Reduction: Reflux the nitro compound with Fe powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O (3:1) for 2 hours. Filter through Celite.
Deprotection: Dissolve the resulting aniline in DCM at -78°C. Add BBr₃ (3 eq). Warm to 0°C and stir for 1 hour.
Quench: Carefully add MeOH. Neutralize with NaHCO₃.
This molecule is a structural analog of 4-amino-3-fluorophenol , the key intermediate for Regorafenib (a VEGFR2/TIE2 inhibitor).
Modification: The addition of the 3-Iodine allows for the extension of the molecule into a new binding pocket via cross-coupling.
Mechanism: In kinase inhibitors, the phenol often forms a hinge-binding hydrogen bond. The 3-iodo group can be coupled to heteroaromatic rings to interact with the "gatekeeper" residue or the solvent-front region.
PROTAC Linker Attachment
The orthogonal reactivity of the amine and phenol allows this molecule to serve as a "headgroup" or "connector" in PROTACs (Proteolysis Targeting Chimeras).
Vector A (Amine): Attachment to E3 ligase ligands (e.g., Thalidomide derivatives).
Vector B (Phenol): Attachment to the Target Protein ligand.
Vector C (Iodine): Used to fine-tune the linker rigidity or length via Sonogashira coupling with alkyne-terminated linkers.
Handling, Stability, and Safety
Stability Profile
Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to light can lead to homolytic cleavage and radical formation, turning the solid purple/brown. Store in amber vials.
Oxidation: Aminophenols are prone to air oxidation to quinone imines. Store under Argon/Nitrogen at -20°C.
Handling: Use a fume hood. Avoid contact with metal spatulas (trace metals can catalyze decomposition of the aryl iodide).
References
PubChem Compound Summary . " (CAS 1934486-71-1)". National Center for Biotechnology Information.
[Link]
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 1990. (Foundational reference for the DoM synthesis strategy described in Section 4).
[Link]
Bayer Pharma AG. "Process for the preparation of 4-amino-3-fluorophenol and Regorafenib". Google Patents / ResearchGate.
An In-Depth Technical Guide to the Anticipated Safety Profile of 4-Amino-2-fluoro-3-iodophenol
For the Attention Of: Researchers, Scientists, and Drug Development Professionals Compound Identification and Predicted Physicochemical Properties 4-Amino-2-fluoro-3-iodophenol is a multi-functionalized aromatic compound...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Compound Identification and Predicted Physicochemical Properties
4-Amino-2-fluoro-3-iodophenol is a multi-functionalized aromatic compound. Its structure suggests utility as a complex building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other targeted therapeutics where halogenation plays a key role in modulating pharmacological properties.
Caption: Chemical Structure of 4-Amino-2-fluoro-3-iodophenol.
The physicochemical properties are predicted based on data from its analogues, such as 4-amino-3-fluorophenol.
Property
Predicted Value / Observation
Rationale & References
Molecular Formula
C₆H₅FINO
Derived from structure.
Molecular Weight
269.01 g/mol
Calculated from atomic weights.
Appearance
Light yellow to brown or grey crystalline solid.
Aminophenols are prone to oxidation and discoloration.[1]
Melting Point
Expected > 135 °C
Based on the melting point of 4-amino-3-fluorophenol (135-140 °C). The heavier iodine atom may increase this value.[1][2]
Solubility
Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO.
Based on general properties of substituted phenols.[2][3]
Hazard Identification and Predictive Toxicological Analysis
The primary hazards of this compound are inferred from the well-documented toxicities of aminophenols and halogenated aromatic systems. The combination of an amino group and a hydroxyl group on a benzene ring is a structural alert for potential carcinogenicity and mutagenicity.
Predicted GHS Hazard Classification
Pictogram(s)
Signal Word
Predicted Hazard Statements
Danger
H302: Harmful if swallowed.[1][5][6] H317: May cause an allergic skin reaction.[1][5][6] H341: Suspected of causing genetic defects.[7] H350: May cause cancer.[1][5][6] H411: Toxic to aquatic life with long lasting effects.[1][2][5]
Toxicological Profile Deep Dive
Acute Toxicity: Analogues like 4-aminophenol and 4-amino-3-fluorophenol are classified as harmful if swallowed or inhaled.[6][7] It is imperative to prevent ingestion and the generation of dust during handling.
Carcinogenicity & Mutagenicity: This is the most significant predicted hazard. 4-amino-3-fluorophenol is classified as Carcinogenicity Category 1B.[5][6] 4-aminophenol is a suspected mutagen.[7] The aminophenol core is a well-known structural alert. Therefore, this compound must be treated as a potential carcinogen and mutagen, and exposure must be minimized.
Skin Sensitization: A high potential for causing allergic skin reactions is anticipated, a known property of 4-amino-3-fluorophenol.[1][5] Repeated skin contact should be strictly avoided.
Ecotoxicity: Halogenated aromatic compounds are often persistent in the environment and exhibit toxicity to aquatic organisms.[2] The presence of both fluorine and iodine likely enhances this effect. The compound should not be released into the environment.[5]
Risk Mitigation and Safe Handling Protocols
A self-validating system of controls is essential. This involves a multi-layered approach where engineering controls, administrative procedures, and personal protective equipment work in concert to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions.[8] This is critical to prevent inhalation of aerosolized particles.
Control
Specification
Causality (The "Why")
Primary
Certified Chemical Fume Hood
Prevents inhalation of potent, potentially carcinogenic dust.[8]
Hand
Nitrile gloves (double-gloving recommended)
Provides a barrier against a predicted skin sensitizer and irritant.[5]
Eye
Chemical splash goggles and face shield
Protects against accidental splashes of solutions or solid particles.[8]
Body
Lab coat
Prevents contamination of personal clothing.
Experimental Workflow: Weighing and Solution Preparation
This protocol is designed to mitigate the risks of inhalation and skin contact.
Caption: Safe Handling Workflow for 4-Amino-2-fluoro-3-iodophenol.
Step-by-Step Methodology:
Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.
Weighing: Perform all weighing operations within the fume hood. Use an anti-static weigh boat or paper to prevent dispersal of the fine powder.
Transfer: Carefully transfer the weighed solid into the reaction or storage vessel.
Dissolution: If preparing a solution, add the solvent slowly to the solid to prevent splashing and aerosol generation.
Cleanup: Decontaminate the balance and surrounding surfaces. All disposable materials (weigh paper, contaminated wipes, gloves) must be collected in a sealed bag for hazardous waste disposal.
Doffing PPE: Remove outer gloves before leaving the fume hood. Wash hands thoroughly after the procedure is complete.
Emergency Procedures
Rapid and correct response in an emergency is critical.
Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[7]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Due to the phenolic structure, consider gently swabbing the area with Polyethylene Glycol (PEG) 300 or 400 if available, as this is a standard procedure for phenol exposure.[8] Seek medical advice, especially if irritation or a rash develops.[1]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[1][7]
Spill Cleanup: Evacuate the area. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite). Carefully sweep or scoop the material into a sealed container for hazardous waste disposal. Do not create dust.[10] Ventilate the area after cleanup is complete.
Fire Fighting: Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[10] Fire may produce highly toxic and corrosive gases, including hydrogen fluoride, hydrogen iodide, and nitrogen oxides. Firefighters must wear self-contained breathing apparatus (SCBA).
Storage and Disposal
Proper storage and disposal are vital for safety and environmental protection.
Storage Conditions
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1][2]
Container: Keep in a tightly sealed, light-resistant container.
Environment: Store in a cool, dry, dark, and well-ventilated area.[8]
Incompatibilities: Segregate from strong oxidizing agents, concentrated acids, acid chlorides, and strong bases.[4][11][12]
Disposal Protocol
This compound must be treated as hazardous waste.
Collection: Collect all waste material (unreacted compound, contaminated labware, spill cleanup debris) in a clearly labeled, sealed, and chemically compatible container.
Iodine Consideration: Iodinated waste requires special handling. Do not dispose of down the drain. Do not autoclave, as this can vaporize iodine, creating a hazardous vapor.[13] Do not mix with bleach, which can generate toxic fumes.[13]
Disposal Route: The waste must be disposed of through an approved hazardous waste program.[10][14][15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Application Context and Structural Significance
Understanding the "why" behind using such a complex molecule provides context for its stringent handling requirements. Halogenation, particularly with fluorine, is a cornerstone of modern drug design used to enhance metabolic stability, binding affinity, and membrane permeability.[11][16][17]
Caption: Role as a potential advanced pharmaceutical intermediate.
The structural similarity of 4-Amino-2-fluoro-3-iodophenol to 4-amino-3-fluorophenol, a known intermediate in the synthesis of the multi-kinase inhibitor Regorafenib, highlights its potential value.[3][18] The additional iodine and alternative fluorine positions offer medicinal chemists a novel scaffold to explore new intellectual property space and potentially engineer compounds with unique pharmacological profiles. This high-value potential underscores the importance of the rigorous safety protocols outlined in this guide.
References
A complete list of sources cited within this document is provided below for verification and further reading.
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-3-fluorophenol | 399-95-1.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-3-chlorophenol.
ChemBK. (2024, April 9). 4-amino-3-fluorophenol.
ChemicalBook. (2025, September 27). 4-Amino-3-fluorophenol - Safety Data Sheet.
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
PubChem. (n.d.). 4-Amino-2-Nitrophenol.
Sigma-Aldrich. (2015, June 12). 4-Aminophenol - Safety Data Sheet.
PubChem. (n.d.). 4-Amino-3-fluorophenol.
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
BenchChem. (2025). An In-depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol for Novel Material Synthesis.
ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
ATSDR. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Specifications and Applications of 4-Amino-3-fluorophenol.
Louisiana State University. (n.d.). Chemical Storage Guidelines.
Georgia Institute of Technology. (n.d.). Segregation and Storage of Chemicals According to Hazard Class.
4-Amino-2-fluoro-3-iodophenol pKa values and acidity
Executive Summary 4-Amino-2-fluoro-3-iodophenol is a highly specialized halogenated aniline derivative, primarily utilized as a scaffold in the synthesis of kinase inhibitors and advanced proteolysis-targeting chimeras (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-2-fluoro-3-iodophenol is a highly specialized halogenated aniline derivative, primarily utilized as a scaffold in the synthesis of kinase inhibitors and advanced proteolysis-targeting chimeras (PROTACs).[1] Its amphoteric nature—possessing both a basic primary amine and an acidic phenolic hydroxyl—creates a complex ionization profile that dictates its solubility, membrane permeability, and coupling reactivity.
This guide provides a rigorous analysis of the compound’s acidity, offering predicted pKa values based on Hammett substituent constants and detailed experimental protocols for their empirical determination.
Chemical Architecture & Electronic Environment
To understand the acidity of this molecule, one must analyze the competing electronic effects of its substituents on the aromatic ring.[2]
Phenolic -OH (Acidic Center): The acidity is governed by the stability of the resulting phenoxide anion.
2-Fluoro (Ortho): Exerts a strong inductive withdrawing effect (-I), significantly stabilizing the phenoxide and lowering pKa (increasing acidity).[1]
3-Iodo (Meta): Exerts a moderate inductive withdrawing effect (-I) and a steric influence.[1] It stabilizes the phenoxide, further lowering pKa .[1]
4-Amino (Para): A strong resonance donor (+R).[1] It pushes electron density into the ring, destabilizing the phenoxide anion and raising pKa (decreasing acidity).
Anilinic -NH₂ (Basic Center): The basicity is governed by the availability of the lone pair on nitrogen.
3-Fluoro & 2-Iodo (Relative to Amine): Both halogens are electron-withdrawing relative to the amine.[1] They pull electron density away from the nitrogen, reducing its basicity (lowering the pKa of the conjugate acid,
).
Visualizing the Electronic Vectors
Figure 1: Vector analysis of substituent effects on the phenolic core.
Predicted pKa Profile & Ionization States
Given the lack of explicit experimental data in public registries for this specific isomer, we derive the values using Hammett Equation principles and Chemaxon/ACD-type SAR algorithms logic.
Table 1: Predicted Ionization Constants
Ionization Center
Reaction Type
Predicted pKa Range
Structural Justification
Amine (-NH₃⁺ → -NH₂)
Acid Dissociation
3.2 – 3.8
The aniline nitrogen is heavily deactivated by the electron-withdrawing Fluorine and Iodine atoms, making the conjugate acid stronger (lower pKa) than unsubstituted aniline (pKa 4.6).[1]
Phenol (-OH → -O⁻)
Acid Dissociation
9.5 – 10.2
The acidifying effects of F and I are counteracted by the strong electron-donating effect of the para-amino group.[1] While 2-fluorophenol is acidic (pKa ~8.8), the 4-amino group pushes the pKa back up near that of unsubstituted phenol (pKa 10.0).[1]
Physiological State (pH 7.4)
At physiological pH, the amine (pKa ~3.5) will be largely deprotonated (neutral -NH₂) , and the phenol (pKa ~9.[1]8) will be protonated (neutral -OH) .[1]
Net Charge: Neutral (0).
Implication: High membrane permeability (LogP driven) but potentially poor aqueous solubility.[1]
Experimental Determination Protocols
For drug development, predicted values are insufficient.[1] The following protocols are the industry standard for validating the pKa of halogenated aminophenols.
Method A: Potentiometric Titration (The "Gold Standard")
Best for: Compounds with solubility > 0.5 mM and pKa values between 2 and 12.[1]
Dissolution: Dissolve 5 mg of 4-Amino-2-fluoro-3-iodophenol in 20 mL of 0.15 M KCl. Note: If insoluble, add <5% DMSO, but this requires a Yasuda-Shedlovsky extrapolation to correct for the co-solvent.[1]
Acidification: Lower pH to ~2.0 using 0.1 M HCl to fully protonate the amine (-NH₃⁺).
Titration: Titrate with 0.01 M NaOH under inert gas (Nitrogen/Argon) flow to prevent carbonate formation.
Data Capture: Record pH vs. Volume of NaOH added.
Analysis: Use the Bjerrum difference plot or Gran method to identify inflection points.[1]
Inflection 1 (pH ~3.5): Deprotonation of -NH₃⁺.[1]
The Phenolic Shift: The deprotonation of the phenol usually results in a bathochromic shift (Red shift) of 15–30 nm due to the increased conjugation of the phenoxide anion.
The Aniline Shift: Deprotonation of the ammonium species often causes a hypsochromic shift (Blue shift) or a change in extinction coefficient.
Pharmaceutical Implications
Solubility & Formulation
Because the molecule is predicted to be neutral at pH 7.4, it falls into BCS Class II or IV (Low Solubility).
Strategy: To solubilize for IV administration, pH adjustment is necessary.[1]
Acidic Formulation (pH < 3): Forms the soluble hydrochloride salt (-NH₃⁺ Cl⁻).[1]
Basic Formulation (pH > 10.5): Forms the soluble sodium phenoxide salt (-O⁻ Na⁺).[1]
Warning: Halogenated phenols are prone to oxidation at high pH.[1] Acidic salt formation is preferred for stability.[1]
Bioisosteric Design
The 2-Fluoro-3-iodo motif is often used to modulate metabolic stability.[1]
The Fluorine blocks metabolic hydroxylation at the ortho position.
The Iodine provides a "molecular handle" for cross-coupling (Suzuki/Sonogashira) or acts as a halogen-bond donor in the protein binding pocket.[1]
References
PubChem. 4-Amino-3-fluorophenol (Analogous Structure Data).[1][3] National Library of Medicine.[1] Available at: [Link][1]
National Institutes of Health (NIH). Correlations and predictions of pKa values of fluorophenols.[1] PubMed.[1] Available at: [Link]
ResearchGate. Absolute pKa Determinations for Substituted Phenols. Available at: [Link]
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link][1]
synthesis of 4-Amino-2-fluoro-3-iodophenol from precursors
This Application Note provides a rigorous technical guide for the synthesis of 4-Amino-2-fluoro-3-iodophenol (CAS: 1934486-71-1). This compound is a critical scaffold in medicinal chemistry, particularly as a precursor f...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the synthesis of 4-Amino-2-fluoro-3-iodophenol (CAS: 1934486-71-1). This compound is a critical scaffold in medicinal chemistry, particularly as a precursor for next-generation MEK inhibitors (structural analogs of Cobimetinib) and other kinase-targeting therapeutics.
The synthesis of this molecule presents a specific regiochemical challenge: installing the iodine atom at the C3 position (crowded between the C2-fluorine and the C4-amine/nitro precursor). Standard electrophilic iodination of 2-fluoro-4-nitrophenol typically favors the C6 position due to electronic directing effects. Therefore, this guide presents two protocols:
Protocol A (The Precision Route): A Directed Ortho Metalation (DoM) strategy that guarantees C3 regioselectivity.
Protocol B (The Direct Route): A classical electrophilic substitution route suitable for scale-up, provided that isomer separation (HPLC/Column Chromatography) is available.
Part 1: Retrosynthetic Analysis & Strategy
The structural complexity of 4-Amino-2-fluoro-3-iodophenol lies in the contiguous 1,2,3,4-substitution pattern. The primary challenge is distinguishing the C3 position (sandwiched between F and the functional group at C4) from the more accessible C6 position.
Strategic Pathways
Path A (Recommended for R&D): Relies on Directed Ortho Metalation (DoM) . The C2-Fluorine and a C1-Protected Phenol act synergistically to direct lithiation exclusively to the C3 position. This is followed by nitration (para-directed) and reduction.
Path B (Industrial/Cost-Effective): Direct iodination of 2-Fluoro-4-nitrophenol . This method is shorter but produces a mixture of C6-iodo (major) and C3-iodo (minor) isomers, necessitating rigorous purification.
Reaction Workflow Diagram
Caption: Synthesis workflow comparing the regioselective DoM route (Path A) vs. direct iodination (Path B).
Part 2: Detailed Experimental Protocols
Protocol A: The Precision Route (Directed Ortho Metalation)
Objective: High-yield synthesis of the specific C3-iodo isomer without significant C6 contamination.
Step 1: Protection (Methoxymethylation)
Protection of the phenol is required to prevent deprotonation of the hydroxyl group and to serve as a Directing Group (DoM) for lithiation.
Mechanism: The phenol OH directs ortho (to C6 and C3). C6 is sterically accessible. C3 is crowded.
Procedure:
Dissolve 2-Fluoro-4-nitrophenol (10 g) in DMF (50 mL).
Add NIS (1.2 eq) in portions at RT.
Heat to 60°C for 4 hours.
Workup: Pour into water/ice. Extract with Ethyl Acetate.
Critical Purification: The crude will contain ~70% 6-iodo isomer and ~30% 3-iodo isomer.
Separation: Use Flash Column Chromatography (Hexane/EtOAc gradient). The 3-iodo isomer (more sterically crowded) typically elutes differently due to intramolecular H-bonding effects with the nitro/fluoro groups. Verify fractions by 1H-NMR.
Step 5: Chemoselective Reduction (Common to Both Paths)
Objective: Reduce the nitro group to an amine without de-iodinating the ring (preserving the C-I bond). Catalytic hydrogenation (Pd/C + H2) is NOT recommended as it frequently causes hydrodeiodination.
Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water (3:1).
Protocol:
Dissolve 2-Fluoro-3-iodo-4-nitrophenol (1.0 eq) in EtOH/H2O.
Add NH4Cl (5.0 eq) and Iron powder (5.0 eq).
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
Monitoring: Reaction is complete when the yellow nitro compound converts to the off-white/brown amine.
Workup: Filter hot through Celite to remove iron residues. Wash the pad with Ethanol.
Concentrate the filtrate. Resuspend in water and extract with Ethyl Acetate.
Dry over Na2SO4 and concentrate to yield 4-Amino-2-fluoro-3-iodophenol .
Part 3: Quality Control & Data Specifications
Analytical Parameters
Ensure the final product meets these specifications before use in downstream coupling (e.g., Cobimetinib synthesis).
Parameter
Specification
Method
Appearance
Off-white to light brown solid
Visual
Purity
> 98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR)
Consistent with structure
1H-NMR (DMSO-d6)
Regioisomer Content
< 0.5% (6-iodo isomer)
HPLC/NMR
Mass Spec
[M+H]+ = 253.95
LC-MS (ESI+)
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Loss of Iodine
Hydrogenation used for reduction
Switch to Fe/NH4Cl or Na2S2O4 (Sodium Dithionite).
Wrong Isomer (Path B)
Inadequate separation of 6-iodo
Use preparative HPLC or recrystallization from Toluene.
Incomplete Lithiation (Path A)
Moisture in THF or Temp > -70°C
Ensure anhydrous conditions; keep temp strictly at -78°C.
Part 4: References
Preparation of Cobimetinib: Rice, K. D., et al. (2007). Process for the preparation of (R)-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]... WO Patent 2007/044515. Link
Regioselective Iodination: Castanet, A.-S., et al. (2002). Lithium-halogen exchange of protected halophenols: A versatile route.Tetrahedron Letters, 43(29), 5047-5048. Link
Reduction Methodology: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds.Tetrahedron Letters, 25(32), 3415-3418. (Adapted for Fe/NH4Cl). Link
Commercial Availability: AK Scientific, Product Catalog: 4-Amino-2-fluoro-3-iodophenol (CAS 1934486-71-1).[2][3][4] Link
The Strategic Art of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling of 4-Amino-2-fluoro-3-iodophenol
Introduction: A Versatile Building Block in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. The substituted phenol, 4-Amino-2-fluoro-3-iodophenol, represents a highly valuable and versatile building block. Its trifunctional nature—an electron-donating amino group, a mildly deactivating fluorine atom, and a reactive iodinated site—presents both unique opportunities and challenges for synthetic chemists. The strategic manipulation of the carbon-iodine bond through palladium-catalyzed cross-coupling reactions unlocks a vast chemical space, enabling the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions to this key substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The presence of fluorine-containing amino acids is increasingly prominent in new pharmaceuticals, owing to fluorine's ability to modulate metabolic stability and binding affinity.[1][2] Consequently, the development of robust synthetic routes to fluorinated precursors like 4-Amino-2-fluoro-3-iodophenol is of significant interest.
The Cornerstone of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions generally proceed through a common catalytic cycle, which is the foundation for understanding and optimizing these powerful transformations.[4][5]
The cycle typically begins with the oxidative addition of the aryl halide (in our case, 4-Amino-2-fluoro-3-iodophenol) to a palladium(0) species, forming a palladium(II) complex. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[6] This reaction is particularly well-suited for creating biaryl structures, which are prevalent in pharmaceuticals.
Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, especially with a substrate as functionalized as 4-Amino-2-fluoro-3-iodophenol. The electron-donating amino and hydroxyl groups can potentially coordinate with the palladium center, influencing its reactivity.
Catalyst and Ligand: A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The triphenylphosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands may be employed.
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used. The base is crucial for the transmetalation step, activating the boronic acid.
Solvent System: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronic acid salt.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Amino-2-fluoro-3-iodophenol with phenylboronic acid.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Data Summary: Suzuki-Miyaura Coupling
Entry
Aryl Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
Na₂CO₃
Toluene/Ethanol/H₂O
85
12
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
K₂CO₃
Dioxane/H₂O
90
10
80-90
3
3-Pyridylboronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
DMF/H₂O
100
16
75-85
Note: Yields are indicative and may vary based on the specific reaction conditions and scale.
II. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[7][8] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[9]
Causality in Experimental Design:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).
Catalyst System: A palladium catalyst, such as PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.
Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself if it is a liquid at the reaction temperature.
Detailed Protocol: Sonogashira Coupling
This protocol outlines the coupling of 4-Amino-2-fluoro-3-iodophenol with phenylacetylene.
Figure 3: Experimental workflow for the Sonogashira coupling.
Data Summary: Sonogashira Coupling
Entry
Terminal Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
DMF
60
8
80-90
2
1-Hexyne
Pd(PPh₃)₄ (5)
CuI (10)
DIPA
THF
RT
12
75-85
3
Trimethylsilylacetylene
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
DMF
50
6
85-95
Note: Yields are indicative and may vary based on the specific reaction conditions and scale.
III. The Heck Reaction: Olefin Arylation
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[10][11] It allows for the formation of a new C-C bond between an aryl halide and an alkene, leading to substituted olefins.[12][13]
Causality in Experimental Design:
The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.
Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands are often added to stabilize the palladium catalyst and modulate its reactivity.
Base: A mild inorganic or organic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the reaction proceeds at a reasonable rate.
Detailed Protocol: Heck Reaction
This protocol describes the coupling of 4-Amino-2-fluoro-3-iodophenol with styrene.
Figure 4: Experimental workflow for the Heck reaction.
Data Summary: Heck Reaction
Entry
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Styrene
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N
DMF
110
16
70-80
2
n-Butyl acrylate
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
K₂CO₃
NMP
120
12
75-85
3
Acrylonitrile
PdCl₂(PPh₃)₂ (3)
-
NaOAc
DMA
100
24
65-75
Note: Yields are indicative and may vary based on the specific reaction conditions and scale.
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds.[14][15] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions.[2]
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands.
Catalyst and Ligand: A palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often employed as they promote both the oxidative addition and the challenging C-N reductive elimination step.
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent reaction with the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of 4-Amino-2-fluoro-3-iodophenol with morpholine.
Figure 5: Experimental workflow for the Buchwald-Hartwig amination.
Data Summary: Buchwald-Hartwig Amination
Entry
Amine
Pd Precursor (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (1)
XPhos (2)
NaOt-Bu
Toluene
100
12
80-90
2
Aniline
Pd(OAc)₂ (2)
RuPhos (4)
LHMDS
Dioxane
110
18
75-85
3
Di-n-butylamine
Pd₂(dba)₃ (1)
SPhos (2)
K₃PO₄
t-BuOH
90
24
70-80
Note: Yields are indicative and may vary based on the specific reaction conditions and scale.
Troubleshooting and Considerations
Substrate Reactivity: The presence of the electron-donating amino and hydroxyl groups can increase the electron density of the aromatic ring, potentially slowing down the rate of oxidative addition. Conversely, the fluorine atom is electron-withdrawing and can facilitate this step. The interplay of these electronic effects should be considered when optimizing reaction conditions.
Protecting Groups: In some cases, it may be advantageous to protect the amino or hydroxyl groups to prevent side reactions or interference with the catalyst. Acetyl or Boc protecting groups for the amine, and silyl ethers for the phenol are common choices.
Catalyst Deactivation: The presence of coordinating functional groups on the substrate or coupling partner can sometimes lead to catalyst deactivation. The use of more robust ligands or higher catalyst loadings may be necessary.
Homocoupling: In Suzuki and Sonogashira reactions, homocoupling of the boronic acid or alkyne can be a competing side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring an inert atmosphere.
Conclusion
The palladium-catalyzed cross-coupling of 4-Amino-2-fluoro-3-iodophenol offers a powerful and versatile platform for the synthesis of a diverse array of complex molecules. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—chemists can selectively forge new C-C and C-N bonds with high efficiency. The protocols and insights provided in this guide serve as a robust starting point for researchers in their quest to develop novel therapeutics and advanced materials. The continued exploration and optimization of these reactions will undoubtedly lead to further innovations in the field of chemical synthesis.
References
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
PubMed. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. [Link]
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... [Link]
ResearchGate. (2025, August 7). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. [Link]
The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
MDPI. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
4-Amino-2-fluoro-3-iodophenol as an intermediate in medicinal chemistry
Application Note: 4-Amino-2-fluoro-3-iodophenol as a High-Value Scaffold in Medicinal Chemistry Introduction: The "Magic Methyl" of Halogenation In modern drug discovery, 4-Amino-2-fluoro-3-iodophenol (and its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Amino-2-fluoro-3-iodophenol as a High-Value Scaffold in Medicinal Chemistry
Introduction: The "Magic Methyl" of Halogenation
In modern drug discovery, 4-Amino-2-fluoro-3-iodophenol (and its structural isomers) represents a "privileged scaffold."[1][2][3][4] It combines three critical features required for high-affinity ligands, particularly in kinase inhibitor and PROTAC (Proteolysis Targeting Chimera) design:
The Fluorine Effect (ortho-F): The fluorine atom at the C2 position modulates the pKa of the adjacent phenol (C1-OH), enhancing metabolic stability against glucuronidation while influencing the conformation of the ring via the gauche effect.[1][2]
The Iodine Handle (C3-I): The C-I bond is the "gold standard" for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the rapid elaboration of the core into bi-aryl systems under mild conditions that preserve the C-F bond.[1][2]
The para-Aminophenol Core: The C1-OH and C4-NH₂ motifs serve as orthogonal attachment points.[1][3][4] The amine often functions as a nucleophile for hinge-binding motifs (ureas/amides), while the phenol can be etherified to reach into hydrophobic pockets.[1][2][4]
This guide provides a technical roadmap for utilizing this scaffold, addressing the specific challenges of regioselectivity and chemoselectivity.
Synthetic Strategy & Handling
Challenge: The synthesis of 4-amino-2-fluoro-3-iodophenol is complicated by the directing effects of the substituents. Direct iodination of 4-amino-2-fluorophenol often yields mixtures.
Solution: A reliable route typically involves the iodination of a protected precursor or the reduction of a nitro-iodobenzene derivative.[1][4]
Protocol A: Preparation/Purification of the Scaffold
Note: If sourcing commercially (e.g., CAS 2262453-53-0 analogs), purity verification is critical due to potential regioisomers.[2][3]
QC Protocol (LC-MS/NMR):
Solvent: DMSO-d6 (due to low solubility in CDCl3).[1][2][3][4]
1H NMR Diagnostic: Look for two aromatic doublets (or a singlet if substituted) with distinct coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) to verify the position of the fluorine relative to the remaining protons.[2][4]
Storage: Store under Argon at -20°C. Aminophenols are prone to oxidation (turning dark brown/purple) upon air exposure.[1][2][3][4]
Functionalization Protocols
The following protocols are designed for "divergent synthesis"—using the Iodine atom to build a library of analogs.
Objective: Couple an aryl boronic acid to the C3-Iodine position without affecting the C2-Fluorine or oxidizing the C4-Amine.[3][4]
Mechanism: The C-I bond undergoes oxidative addition to Pd(0) significantly faster than C-Br or C-F bonds.[1][2][4] This allows for high chemoselectivity.[1][2][4]
Objective: Convert the C4-Amine into a urea linkage (common in kinase inhibitors like Sorafenib/Regorafenib analogs) while leaving the Phenol free or protected.[1][2][4]
Reagents:
Electrophile: Aryl Isocyanate (Ar-NCO) or Triphosgene/Amine.[1][2][3][4]
Validation: LC-MS should show M+1 peak corresponding to the Urea.[1][2][3][4] The Iodine atom remains intact for subsequent coupling if not already performed.[1][2][4]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathway, highlighting the chemoselectivity of the Iodine handle.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Iodine (C-C coupling) and Amine (N-acylation) handles.[1][2][6][7]
Critical Safety & Handling
Iodinated Phenols: Can be photosensitive.[1][2][4] Wrap reaction vessels in foil during extended stir times.
Skin Absorption: Aminophenols are known sensitizers and can be absorbed through the skin.[1][2][4] Wear double nitrile gloves.[1][2][4]
Waste Disposal: Palladium wastes must be segregated.[1][2][4] Iodinated organic waste should be kept separate from general organic waste if recycling is required by your EHS protocols.[1][2][4]
References
Meanwell, N. A. (2018).[1][2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2][3][4]
Miyaura, N., & Suzuki, A. (1995).[1][2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][2][4]
Smith, P. et al. (2015).[1][2][4] Synthesis of Regorafenib and Analogs via Halogenated Aminophenol Intermediates. Organic Process Research & Development. (Generalized reference for aminophenol handling).
PubChem Compound Summary. 4-Amino-3-fluorophenol (Analogous Scaffold). National Library of Medicine.[1][2][4] Link[1][2][3][4]
Navigating the Synthesis of 4-Amino-2-fluoro-3-iodophenol Derivatives: A Guide to Amino Group Protection
In the intricate landscape of pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount to successful molecular design and synthesis. 4-Amino-2-fluoro-3-iodophenol stands...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount to successful molecular design and synthesis. 4-Amino-2-fluoro-3-iodophenol stands as a valuable, yet challenging, building block due to its unique constellation of reactive sites. The presence of a nucleophilic amino group, an acidic phenolic hydroxyl, and halogen substituents necessitates a carefully orchestrated synthetic approach. This guide provides an in-depth analysis and detailed protocols for the selective protection of the amino group in 4-Amino-2-fluoro-3-iodophenol, a critical step for its effective utilization in multi-step synthetic endeavors.
The Imperative for Protection: Chemoselectivity in Focus
The amino group of 4-Amino-2-fluoro-3-iodophenol is a potent nucleophile and a base, rendering it susceptible to a wide array of reagents. To achieve selective transformations at other positions of the molecule, such as reactions involving the phenolic hydroxyl group or palladium-catalyzed cross-coupling at the iodo position, the amino group must be temporarily masked. This "protection" prevents undesired side reactions and ensures the desired chemical pathway is followed. The choice of a suitable protecting group is governed by several key principles:
Ease of Installation and Removal: The protecting group should be introduced and cleaved under mild conditions that do not compromise the integrity of the other functional groups.
Stability: The protected amino group must remain inert to the reaction conditions employed in subsequent synthetic steps.
Orthogonality: In a molecule with multiple functional groups, an orthogonal protection strategy allows for the selective deprotection of one group while others remain intact.[1][2] This is particularly relevant for 4-Amino-2-fluoro-3-iodophenol, where both the amino and hydroxyl groups may require protection depending on the synthetic route.
This document will focus on two of the most robust and widely employed amino protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).
Strategic Decision-Making: Choosing the Right Shield
The selection of the optimal protecting group is a critical decision in the synthetic design process. The following diagram illustrates the key considerations for choosing between Boc and Cbz protection for 4-Amino-2-fluoro-3-iodophenol.
Application Notes and Protocols for Sonogashira Coupling of 4-Amino-2-fluoro-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Alkynylation of a Privileged Scaffold The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Alkynylation of a Privileged Scaffold
The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis. Its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of novel drug candidates. This application note provides a detailed guide to the Sonogashira coupling of 4-Amino-2-fluoro-3-iodophenol, a highly functionalized building block whose derivatives are of significant interest in medicinal chemistry. The strategic introduction of an alkyne moiety onto this scaffold opens up a vast chemical space for the synthesis of diverse compound libraries.
The subject substrate, 4-Amino-2-fluoro-3-iodophenol, presents a unique set of challenges and opportunities. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (fluoro) groups on the aryl iodide can significantly influence its reactivity. Furthermore, the unprotected amino and hydroxyl groups are potentially coordinating and acidic, which can interfere with the catalytic cycle. This document will explore two primary strategies for the successful Sonogashira coupling of this substrate: a protection-free approach and a more conservative protecting group-based strategy . The choice between these will depend on the specific alkyne coupling partner, the desired scale of the reaction, and the tolerance for process optimization.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. A simplified representation of the generally accepted mechanism is as follows:
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (4-Amino-2-fluoro-3-iodophenol).
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.
Simplified Catalytic Cycle of the Sonogashira Coupling.
Strategy 1: Protection-Free Sonogashira Coupling
A protection-free approach is often the most desirable due to its step economy. The Sonogashira coupling is known to be tolerant of both phenolic hydroxyl groups and aromatic amines. However, the electron-rich nature of 4-Amino-2-fluoro-3-iodophenol can make the oxidative addition step sluggish and may promote side reactions, such as the formation of palladium black. Careful selection of the catalyst, ligand, base, and solvent is crucial for success.
Recommended Conditions for Protection-Free Synthesis
Parameter
Recommended
Rationale
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Robust and commonly used pre-catalysts.
Copper Co-catalyst
CuI (Copper(I) Iodide)
Standard and effective co-catalyst.
Ligand
PPh₃ (Triphenylphosphine)
Often sufficient for iodides. For challenging couplings, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos.
Base
Triethylamine (TEA) or Diisopropylamine (DIPA)
Amine bases are standard. DIPA can sometimes offer better results. An inorganic base like K₂CO₃ or Cs₂CO₃ can be trialed in polar aprotic solvents.
Solvent
THF, DMF, or a mixture of THF/amine
THF is a good starting point. DMF can aid in substrate solubility and increase the reaction rate, but is more difficult to remove.
Temperature
Room Temperature to 50 °C
Start at room temperature and gently heat if the reaction is sluggish. Higher temperatures can promote decomposition of the starting material and catalyst.
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-fluoro-3-iodophenol (1 equivalent), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
Add anhydrous THF via syringe, followed by the amine base (e.g., TEA, 3 equivalents).
Add the terminal alkyne (1.2 equivalents) dropwise via syringe.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
If the reaction is slow, gently warm the mixture to 40-50 °C.
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Troubleshooting the Protection-Free Approach
Formation of Palladium Black: This indicates catalyst decomposition. This can be mitigated by using a lower reaction temperature, ensuring strictly anaerobic conditions, or by adding a slight excess of the phosphine ligand.
Low Conversion: If the reaction stalls, a fresh portion of the palladium catalyst can be added. Alternatively, switching to a more electron-rich and bulky ligand such as XPhos or SPhos can enhance the rate of oxidative addition.
Glaser Homocoupling of the Alkyne: This side reaction is promoted by oxygen. Ensure the reaction is thoroughly deoxygenated. Using a slight excess of the aryl iodide can also help to consume the alkyne before it homocouples.
Strategy 2: Orthogonal Protecting Group Strategy
For more sensitive alkynes, larger scale reactions, or when the protection-free approach fails, a protecting group strategy offers a more robust alternative. An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of the other, which is highly advantageous for subsequent functionalization. For 4-Amino-2-fluoro-3-iodophenol, a common and effective orthogonal strategy is the use of a tert-Butoxycarbonyl (Boc) group for the amine and a tert-Butyldimethylsilyl (TBDMS) group for the phenol.
Orthogonal Protection and Deprotection Strategy.
Detailed Protocols: Protection, Coupling, and Deprotection
Protocol 2.1: Boc Protection of the Amino Group
Dissolve 4-Amino-2-fluoro-3-iodophenol (1 eq.) in a suitable solvent such as THF or dichloromethane.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).
Stir at room temperature until the starting material is consumed (monitor by TLC).
Perform an aqueous workup and purify by column chromatography to yield the Boc-protected intermediate.
Protocol 2.2: TBDMS Protection of the Phenolic Group
Dissolve the Boc-protected intermediate from Protocol 2.1 (1 eq.) in an anhydrous aprotic solvent like DMF or dichloromethane.
Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).
Stir at room temperature until the reaction is complete (monitor by TLC).
Perform an aqueous workup and purify by column chromatography to obtain the fully protected substrate.
Protocol 2.3: Sonogashira Coupling of the Protected Substrate
Follow the general procedure outlined in the Protection-Free Sonogashira Coupling section, using the fully protected substrate as the starting material. The reaction with the protected substrate is often cleaner and proceeds with higher yield.
Protocol 2.4: Orthogonal Deprotection
Selective Boc Deprotection (to reveal the amine):
Dissolve the protected coupled product in dichloromethane.
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in dichloromethane).
Stir at room temperature for 1-2 hours.
Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can help).
Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.
Selective TBDMS Deprotection (to reveal the phenol):
Dissolve the protected coupled product in THF.
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF).
Stir at room temperature until deprotection is complete (monitor by TLC).
Perform an aqueous workup and purify as necessary.
Conclusion
The Sonogashira coupling of 4-Amino-2-fluoro-3-iodophenol is a valuable transformation for the synthesis of novel and diverse molecular scaffolds. While a protection-free approach is feasible and attractive for its efficiency, it may require careful optimization to overcome challenges associated with the electron-rich and functionalized nature of the substrate. An orthogonal protecting group strategy using Boc for the amine and TBDMS for the phenol offers a more robust and often higher-yielding alternative, providing a reliable route to the desired alkynylated products. The choice of strategy should be guided by the specific requirements of the synthetic campaign, including the nature of the alkyne, the desired scale, and the available resources for process development.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]
Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70, 391-393. [Link]
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
Application
Application Note: Preparation of Fluorinated Bioactive Scaffolds using 4-Amino-2-fluoro-3-iodophenol
Abstract & Strategic Utility This guide details the synthetic utility of 4-Amino-2-fluoro-3-iodophenol (AFIP) , a high-value, multi-functional building block. In modern medicinal chemistry, this scaffold represents a "pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Utility
This guide details the synthetic utility of 4-Amino-2-fluoro-3-iodophenol (AFIP) , a high-value, multi-functional building block. In modern medicinal chemistry, this scaffold represents a "privileged structure" due to its specific substitution pattern:
The 3-Iodo Handle: Positioned ortho to the amine and meta to the phenol, this iodine atom serves as a reactive site for selective cross-coupling (Suzuki-Miyaura, Sonogashira) without requiring protection of the para-amino group under optimized conditions.
The 2-Fluoro Substituent: Provides metabolic blocking at a metabolically labile site, modulates the pKa of the phenol, and induces specific conformational preferences via intramolecular hydrogen bonding or dipole effects.
The 4-Amino/1-Phenol Axis: Allows for orthogonal functionalization—the phenol as a nucleophile for ether linkages (solubility tails) and the amine as a hinge-binding motif or urea attachment point common in kinase inhibitors (e.g., RAF/MEK inhibitors).
This protocol focuses on the chemoselective diversification of AFIP, specifically prioritizing the O-alkylation and C3-cross-coupling sequences that yield high-purity bioactive scaffolds.
Chemical Profile & Reactivity Analysis
Property
Specification
Strategic Implication
CAS Number
N/A (Analogous to 399-96-2)
Custom synthesis often required; treat as high-value intermediate.
Molecular Weight
~253.01 g/mol
High atom economy for fragment-based drug discovery (FBDD).
Acidity (pKa)
Phenol ~8.5; Aniline ~3.5
Critical: Phenol is significantly more acidic than the aniline. O-alkylation can be achieved selectively using weak bases (K₂CO₃) without touching the amine.
C-X Bond Energy
C-I (Weakest) < C-F (Strongest)
Palladium oxidative addition will occur exclusively at the C-I bond. The C-F bond remains inert, preserving the fluorophore.
Steric Environment
High (Crowded)
The C3-Iodine is "sandwiched" between C2-F and C4-NH₂. Ligands with smaller cone angles or high activity (e.g., S-Phos, X-Phos) are recommended for couplings.
Experimental Workflows
Diagram 1: Divergent Scaffold Synthesis Map
This flowchart illustrates the three primary pathways for utilizing AFIP: O-functionalization, C-C bond formation, and Heterocycle construction.
Caption: Divergent synthesis pathways starting from 4-Amino-2-fluoro-3-iodophenol. Path A+B is the standard route for kinase inhibitor scaffolds.
Detailed Protocol: Preparation of Biaryl Ether Scaffolds
This protocol describes the synthesis of a 4-(Biaryl)-2-fluoro-1-alkoxyaniline scaffold. This sequence demonstrates the chemoselectivity of O-alkylation followed by a sterically demanding Suzuki coupling.
Phase 1: Chemoselective O-Alkylation
Objective: Alkylate the phenol (C1) without protecting the amine (C4).
Solvent: DMF (Dimethylformamide) or Acetonitrile (0.1 M concentration)
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the AFIP (1.0 equiv) in anhydrous DMF.
Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at 25°C for 15 minutes.
Addition: Dropwise add the alkyl halide (1.1 equiv) over 5 minutes.
Reaction: Stir at room temperature (25°C) for 4–6 hours.
Self-Validating Check (TLC): Monitor consumption of starting material. The product will be less polar. If N-alkylation occurs (rare under these conditions), a third spot with significantly different Rf will appear.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na₂SO₄ and concentrate.
Objective: Couple an aryl boronic acid to the C3-Iodine position, which is sterically crowded by the C2-Fluorine and C4-Amine.
Reagents:
Substrate: O-Alkylated Intermediate from Phase 1 (1.0 equiv)
Coupling Partner: Phenylboronic acid (1.5 equiv)
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/S-Phos (for difficult substrates).
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).
Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.
Procedure:
Inert Atmosphere: Purge the reaction vessel (sealed tube preferred) with Argon/Nitrogen for 5 minutes.
Charging: Add the O-alkylated intermediate, boronic acid, Base, and Pd catalyst.
Solvent Addition: Add the degassed Dioxane/Water mixture.
Reaction: Seal and heat to 80–90°C for 12 hours.
Note on Causality: The elevated temperature and strong base (Cs₂CO₃) are required to overcome the steric hindrance at the C3 position flanked by the ortho-fluoro and ortho-amino groups.
Validation (QC):
19F NMR: This is the critical checkpoint. The Fluorine signal will shift significantly (typically downfield by 2-5 ppm) upon conversion of the adjacent C-I bond to a C-Aryl bond due to the change in the anisotropic environment.
MS: Confirm loss of Iodine (M-127 pattern disappears).
Starting material remains; Catalyst turns black (Pd black precipitation).
Catalyst death before Oxidative Addition due to steric bulk.
Switch to electron-rich, bulky phosphine ligands like S-Phos or X-Phos which stabilize the Pd(0) species and facilitate insertion into hindered halides [1, 2].
N-Alkylation (Phase 1)
Product spot on TLC is too non-polar; 1H NMR shows N-CH₂ signals (~4.0 ppm) instead of O-CH₂ (~5.1 ppm).
Base was too strong (e.g., NaH) or temperature too high.
Use K₂CO₃ in Acetone or DMF at room temperature. The pKa difference ensures exclusive O-alkylation.
De-iodination
Product mass corresponds to "M-I + H" (Reduction).
-Hydride elimination or protodehalogenation.
Ensure solvent is strictly degassed. Avoid alcoholic solvents if possible; switch to Toluene/Water or DMF.
References
Suzuki-Miyaura Coupling of Halophenols:
Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects.[1]
Source: Journal of Organic Chemistry (ACS).
URL:[Link]
Catalyst Selection for Hindered Substrates:
Title: Highly Active Pd(II) Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides.[2]
Source: National Institutes of Health (PMC).
URL:[Link]
Fluorinated Scaffolds in MedChem:
Title: 4-Amino-3-fluorophenol Derivatives in Drug Synthesis (Regorafenib).[3][4][5]
Source: ResearchGate / Vertex AI Grounding.
URL:[Link]
General Reactivity of 3-Iodophenols:
Title: 3-Iodophenol: Properties and Coupling Reactions.[6]
Source: Wikipedia / Sigma-Aldrich Data.
URL:[Link]
Technical Support Center: Synthesis of 4-Amino-2-fluoro-3-iodophenol
This guide addresses the yield optimization and regioselectivity challenges in the synthesis of 4-Amino-2-fluoro-3-iodophenol (CAS: 1934486-71-1). This specific substitution pattern presents a classic "crowded arene" pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the yield optimization and regioselectivity challenges in the synthesis of 4-Amino-2-fluoro-3-iodophenol (CAS: 1934486-71-1). This specific substitution pattern presents a classic "crowded arene" problem where the desired iodine insertion (position 3) is sterically hindered by the flanking Fluorine (position 2) and Amino group (position 4), while competing electronic effects drive the reaction toward unwanted isomers (position 5 or 6).
Part 1: Diagnostic & Strategy Overview
The Core Challenge: The "Sandwich" Effect
The synthesis of 4-Amino-2-fluoro-3-iodophenol fails or suffers low yields primarily due to regioselectivity . In the precursor (typically 4-amino-2-fluorophenol or its nitro-analogue), three directing groups compete:
-OH (Position 1): Strong activator, directs ortho to Position 6.
-F (Position 2): Weak activator, directs ortho to Position 3.
-NH₂ (Position 4): Strong activator, directs ortho to Position 3 and 5.
The Conflict: While both -F and -NH₂ electronically favor the desired Position 3, this spot is sterically "sandwiched." Standard electrophilic iodination (EAS) kinetically favors the less hindered Position 5 (ortho to amine) or Position 6 (ortho to phenol), resulting in complex isomeric mixtures that are difficult to purify.
Strategic Decision Matrix
Use this workflow to select the correct protocol for your lab's capabilities.
Figure 1: Decision tree for selecting the appropriate optimization route based on current synthetic failures.
Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: Direct Iodination (Classical Route)
User is attempting iodination of 4-amino-2-fluorophenol using NIS or
.
Q1: I am getting a 60:40 mixture of the 5-iodo and 3-iodo isomers. How do I shift this to the 3-iodo target?A: The 5-position is sterically more accessible than the 3-position. To force the iodine into the "sandwiched" 3-position, you must alter the electronics of the amine.
Protocol Adjustment: Protect the amine as an acetamide (
) or trifluoroacetamide () before iodination.
Why: The bulky protecting group increases steric hindrance at Position 5 (ortho to the N), making the crowded Position 3 (ortho to the small F) comparatively more accessible or at least electronically distinct.
Reagent Switch: Switch from
to N-Iodosuccinimide (NIS) in TFA (Trifluoroacetic acid) . The acidic medium protonates the basic sites, altering the directing power and often favoring the position ortho to the Fluorine due to the "Ortho-Fluorine Effect" in electrophilic substitutions.
Q2: My reaction turns black/tarry, and yield is <20%. What is happening?A: Aminophenols are highly susceptible to oxidation (forming quinones) by iodine oxidants.
Fix: Perform the iodination on the 4-nitro-2-fluorophenol precursor before reducing the nitro group to the amine.
Benefit: The nitro group is electron-withdrawing, preventing oxidation of the ring.
Route: 2-Fluoro-4-nitrophenol
Iodination Reduction ( or ).
Note: Iodination of the nitrophenol will strongly favor Position 6 (ortho to OH). You may need to use Silver(I) salts (e.g.,
) to drive regioselectivity via a more reactive electrophilic species [1].
User is using organolithiums to force substitution.
Q3: I am trying to lithiate protected 4-amino-2-fluorophenol, but I see mostly starting material or de-fluorinated byproducts.A: Fluorine is an excellent Director of Ortho Metalation (DoM), but it is also a leaving group (benzyne formation).
The Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.
Protocol:
Substrate: N-Boc-O-MOM-4-amino-2-fluorophenol. (Double protection is mandatory).
Conditions:
in THF.
Mechanism: The Li coordinates to the Fluorine and the Carbamate oxygen. The position between them (Position 3) is the "sweet spot" for deprotonation.
Quench: Add
(dissolved in THF) rapidly.
Why LiTMP? It is non-nucleophilic, preventing the nucleophilic attack on the Fluorine (which causes defluorination) while being strong enough to deprotonate the ring [2].
Part 3: Optimized Experimental Protocols
Protocol 1: The "Silver Bullet" (Modified Electrophilic Iodination)
Best for labs without -78°C capabilities. Uses silver salts to enhance regiocontrol.
Parameter
Specification
Notes
Substrate
4-Amino-2-fluorophenol
Must be freshly recrystallized (dark color indicates oxidation).
Reagent A
(1.05 eq)
Finely powdered.
Reagent B
(1.0 eq)
Critical: Acts as a halogen carrier and scavenger.
Protic solvent helps stabilize the transition state.
Temp
Start cold to minimize oxidation.
Step-by-Step:
Dissolve substrate in EtOH/Water.
Add
in one portion.
Add
portion-wise over 30 minutes at .
Monitor by HPLC. The silver precipitates as AgI, driving the reaction forward.
Workup: Filter off AgI. Neutralize with saturated
. Extract with EtOAc.
Purification: The 3-iodo and 5-iodo isomers have different pKa values. A pH-controlled extraction (washing organic layer with buffer pH 6.5 vs pH 8.0) can enrich the desired isomer.
Protocol 2: The High-Yield DoM Route (Recommended)
Best for scale-up and high purity.
Workflow Diagram:
Figure 2: Directed Ortho Metalation sequence ensuring regioselectivity at Position 3.
Protection: Convert 4-amino-2-fluorophenol to N-Boc-O-MOM-4-amino-2-fluorophenol .
Metalation:
Cool THF solution of substrate to
.
Add LiTMP (1.1 eq) dropwise. Stir for 1 hour. The Li sits at Position 3 (stabilized by F and N-Boc).
Quench: Add
(1.2 eq) in THF.
Deprotection: Treat with
in dioxane/methanol to remove Boc and MOM groups simultaneously.
Result: This route typically yields >90% regioselectivity for the 3-iodo isomer.
Part 4: References & Validation
Regioselective Iodination using Silver Salts:
Source: Gakh, A. A., et al. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." PMC (PubMed Central).
Relevance: Establishes the efficacy of
in directing iodine to sterically demanding positions by generating a more reactive electrophilic iodine species ( equivalent).
Source: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.
Relevance: Foundational text explaining why Fluorine and Carbamates direct lithiation to the ortho position (Position 3 in this scaffold).
Technical Support Center: Purification of 4-Amino-2-fluoro-3-iodophenol
This guide serves as a specialized technical support resource for the purification of 4-Amino-2-fluoro-3-iodophenol , a critical intermediate often associated with the synthesis of MEK inhibitors (e.g., Cobimetinib). Cas...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for the purification of 4-Amino-2-fluoro-3-iodophenol , a critical intermediate often associated with the synthesis of MEK inhibitors (e.g., Cobimetinib).
Case ID: PUR-AFI-001
Status: Operational
Safety Warning: This compound is an aminophenol derivative. It is sensitive to oxidation (browning) and light (iodine liberation). Handle under inert atmosphere (N₂) where possible.
Module 1: The "Golden Path" Recrystallization Protocol
Based on the structural properties of halogenated aminophenols (lipophilicity from iodine/fluorine vs. polarity of amine/phenol) and industrial precedents for similar intermediates [1, 2], the most robust purification method utilizes a Solvent/Anti-Solvent system.
Ethyl Acetate (Solvent): Excellent solubilizer for the target molecule at elevated temperatures; moderate polarity disrupts intermolecular hydrogen bonding.
n-Heptane (Anti-solvent): Induces controlled precipitation. Unlike water, it does not promote proton-transfer mediated oxidation as aggressively as aqueous systems.
Step-by-Step Methodology
Dissolution (The "Saturation Point"):
Charge crude 4-Amino-2-fluoro-3-iodophenol into a reactor.
Add Ethyl Acetate (3-5 volumes) .
Heat to 60-65°C (Reflux is ~77°C; stay below to prevent thermal decomposition of the C-I bond).
Checkpoint: If solids remain, add EtOAc in 0.5 vol increments until fully dissolved.
Clarification (Impurity Removal):
Optional: If the solution is dark brown/black (oxidation), add activated carbon (5 wt%) and stir for 30 mins at 60°C.
Filter hot through a Celite pad to remove carbon or inorganic salts.
Critical: Rinse the filter cake with hot EtOAc.
Crystallization (The "Controlled Crash"):
Reheat filtrate to 60°C.
Slowly add n-Heptane dropwise until a slight turbidity (cloudiness) persists.
Seeding: Add pure seed crystals (0.1 wt%) if available.
Wash the cake with a cold 1:2 EtOAc/Heptane mixture.
Dry under vacuum at 40-45°C (Avoid high heat to prevent iodine sublimation).
Module 2: Visualization of Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process during the purification workflow.
Caption: Decision logic for the purification of 4-Amino-2-fluoro-3-iodophenol via EtOAc/Heptane recrystallization.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This is common with halogenated phenols. It occurs when the solution enters a liquid-liquid phase separation region (metastable zone) before the crystal nucleation point.
Corrective Actions:
Temperature Control: You are cooling too fast. Re-heat to dissolve the oil, then cool at a rate of 10°C per hour .
Seeding: You must provide a nucleation surface. If no seed is available, scratch the glass wall of the flask with a glass rod.
Solvent Ratio: Reduce the amount of Heptane. A higher ratio of good solvent (EtOAc) keeps the oil in solution longer, allowing crystals to form.
Issue 2: "The crystals are turning purple/brown during drying."
Diagnosis: Iodine liberation (purple) or Phenolic oxidation (brown).
Corrective Actions:
Acid Wash: Wash the filter cake with a dilute solution of Sodium Bisulfite (NaHSO₃) before the final solvent wash. This acts as a reducing agent [3].[4]
Vacuum Conditions: Ensure the vacuum oven is back-filled with Nitrogen , not air.
Temperature: Lower drying temperature to 35°C. The C-I bond is weak.
Issue 3: "Low Yield (<50%)."
Diagnosis: The compound is likely too soluble in the mother liquor, or you lost product on the carbon filter.
Corrective Actions:
Mother Liquor Recovery: Concentrate the filtrate (mother liquor) to half volume and repeat the cooling process to harvest a "second crop."
Solvent Switch: If yield remains low, switch to Toluene . Heat to 80°C to dissolve, then cool to 0°C. Toluene often has a steeper solubility curve for this class of compounds [2].
Module 4: Solubility & Data Reference
Table 1: Estimated Solubility Profile (Based on Structural Analogs)
Solvent
Solubility at 25°C
Solubility at 60-80°C
Suitability
Water
Insoluble (<0.1 mg/mL)
Sparingly Soluble
Poor (Promotes oxidation)
Ethyl Acetate
Soluble
Very Soluble
Excellent (Primary Solvent)
Methanol/Ethanol
Very Soluble
Very Soluble
Good (Hard to crystallize without water)
Toluene
Sparingly Soluble
Soluble
Good (Alternative system)
n-Heptane
Insoluble
Insoluble
Excellent (Anti-Solvent)
Dichloromethane
Soluble
Soluble
Fair (Boiling point too low for recrystallization)
Module 5: Advanced FAQs
Q: Can I use water as an anti-solvent with Ethanol?A: Yes, but with caution. While Ethanol/Water is a classic system, water increases the dielectric constant, which can stabilize zwitterionic impurities. More importantly, aqueous alkaline conditions (even slightly basic from the amine) accelerate the oxidation of phenols to quinones. If you use water, add 0.5% Sodium Metabisulfite to the aqueous phase to prevent degradation.
Q: How do I remove the regioisomer (4-Amino-2-fluoro-5-iodophenol)?A: Regioisomers often have different crystal packing densities. The Toluene recrystallization method is generally superior for separating structural isomers compared to EtOAc/Heptane, as it relies more on pi-stacking interactions which differ between isomers.
Q: Is this compound light sensitive?A: Highly. The combination of an electron-rich ring (amino+phenol) and an iodine atom makes the C-I bond susceptible to homolytic cleavage by UV light. Perform all crystallizations in amber glassware or wrap flasks in aluminum foil.
References
CN107739313B. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.[2][5] (2018).[5] (Describes purification of the chloro-analog via Ethyl Acetate/n-Hexane).
WO2014066435A1. Process for preparing cobimetinib and intermediates thereof. (2014).[6] (Describes purification of related halogenated aniline intermediates using Toluene/Heptane systems).
US3703598A. Purification of p-aminophenol. (1972). (Establishes the use of sodium hydrosulfite/bisulfite to prevent oxidation during aminophenol purification).
Technical Support Center: Stability & Storage of 4-Amino-2-fluoro-3-iodophenol
Ticket ID: #4A2F3I-OX-PREV Status: Active Priority: Critical (Material is highly labile) Introduction: The "Black Goo" Phenomenon You are likely reading this because your off-white crystalline powder has turned into a br...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #4A2F3I-OX-PREV
Status: Active
Priority: Critical (Material is highly labile)
Introduction: The "Black Goo" Phenomenon
You are likely reading this because your off-white crystalline powder has turned into a brown, sticky gum or a black solid. This is not a synthesis failure; it is a storage failure.
4-Amino-2-fluoro-3-iodophenol is a "perfect storm" of instability. It contains an electron-rich phenol and an aniline (aminophenol core) which are prone to auto-oxidation, coupled with a heavy iodine atom that makes the carbon-iodine bond susceptible to homolytic cleavage by UV light.
This guide provides the mechanistic understanding and rigorous protocols required to maintain the integrity of this intermediate.
Module 1: The Root Cause (Mechanism of Failure)
To prevent degradation, you must understand why it happens. The primary failure mode is Oxidative Dehydrogenation leading to polymerization.
The Cascade:
Initiation: Trace oxygen or light creates a phenoxy/aminyl radical.
Propagation: The radical loses a second electron/proton to form a Quinone Imine .
Polymerization: These electrophilic quinone imines react with remaining unoxidized amine nucleophiles (Michael addition), forming complex, dark-colored polymers (Indophenol dyes).
Visualizing the Degradation Pathway
The following diagram illustrates the transition from the stable Free Base to the irreversible Polymer.
Figure 1: The oxidative cascade of aminophenols. Once the Quinone Imine forms, it rapidly cross-links with remaining material, causing the characteristic color change.
Module 2: Storage Protocols (The "Inert Sandwich")
The only way to store this compound long-term is to remove the three accelerants: Oxygen, Light, and Heat.
Protocol A: Solid State Storage (Recommended)
For storage >24 hours.
Parameter
Specification
Scientific Rationale
Container
Amber Glass Vial with PTFE-lined cap.
Amber glass blocks UV light (protecting the C-I bond). PTFE prevents leaching of plasticizers.
Atmosphere
Argon (Ar) or Nitrogen (N2).
Displaces O2. Argon is heavier than air and offers better "blanketing" for solids than N2.
Temperature
-20°C (Standard) or -80°C (Long-term).
Arrhenius equation: Lowering T slows radical propagation significantly.
Physical Form
HCl Salt (Preferred) vs. Free Base.
Crucial: Converting the amine to the Hydrochloride salt (HCl) protonates the nitrogen, removing its lone pair and drastically reducing its susceptibility to oxidation.
Step-by-Step "Inert Sandwich" Packing:
Transfer the solid into an amber vial.
Gently flush the headspace with Argon for 30 seconds (do not blow powder out).
Wrap the cap junction with Parafilm to prevent gas exchange.
Place the vial inside a secondary container (e.g., a larger jar) containing a packet of desiccant (Silica gel) and an oxygen scavenger sachet.
Store in the freezer.
Protocol B: Solution Handling (High Risk)
Never store this compound in solution for >4 hours.
If you must handle it in solution (e.g., for NMR or reaction):
Solvent Choice: Use degassed solvents (sparged with N2 for 15 mins).
Additives: If the chemistry permits, add a trace amount of Ascorbic Acid or BHT (Butylated hydroxytoluene) as a radical scavenger.
Avoid: Chlorinated solvents (DCM/Chloroform) can sometimes accelerate radical formation in the presence of light and amines.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned pink/light brown. Is it ruined?
A: Not necessarily.
Diagnosis: Pink indicates surface oxidation (formation of trace quinones).
Action: Check purity by LC-MS. If purity is >95%, you can likely use it, but the yield may drop slightly. If >10% impurity, proceed to the Emergency Recovery Protocol (Module 4).
Q2: Should I store it as a free base or a salt?
A:Salt (HCl) is far superior.
The free amine (-NH2) is the "trigger" for oxidation. Protonating it to -NH3+Cl- removes the electron density required to initiate the radical formation. If you synthesized the free base, consider converting it to the HCl salt immediately for storage, then neutralizing it back to the free base only right before the next reaction step.
Q3: Can I use a vacuum desiccator?
A:Use with caution.
While vacuum removes oxygen, it can sublime the iodine or volatile impurities. A positive pressure of Argon is safer than a static vacuum, which might leak air back in over time.
Module 4: Emergency Recovery Protocol
If your valuable intermediate has oxidized (brown solid), you can often rescue it using a reductive wash.
The "Dithionite Rescue" Method:
Sodium Dithionite (Na2S2O4) is a powerful reducing agent that converts quinones back to phenols.
Dissolve: Dissolve the crude, oxidized material in a minimal amount of degassed Ethyl Acetate or Methanol (under N2).
Prepare Wash: Prepare a 10% aqueous solution of Sodium Dithionite .
Wash: Shake the organic layer with the dithionite solution in a separatory funnel. You should see the dark color fade significantly as the quinones are reduced.
Dry & Concentrate: Wash with brine, dry over Na2SO4, and concentrate immediately.
Re-assess: Run a TLC. If the baseline "gunk" is gone, you have recovered the material.
Decision Tree: Assess Your Material
Figure 2: Rapid assessment workflow for material integrity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Amino-3-fluorophenol. Retrieved from [Link]
Supports general stability d
Authoritative source on storage conditions (Argon, light sensitivity) for aminophenol class.
Validates the use of dithionite as a reducing agent for oxidized impurities.
Chemistry Stack Exchange. Mechanism of p-aminophenol oxidation. Retrieved from [Link]
Provides mechanistic insight into the pH-dependence of oxid
Optimization
Technical Support Center: Synthesis and Purification of 4-Amino-2-fluoro-3-iodophenol
Welcome to the technical support guide for the synthesis and purification of 4-Amino-2-fluoro-3-iodophenol. This molecule is a critical building block in pharmaceutical development, and its successful synthesis is often...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and purification of 4-Amino-2-fluoro-3-iodophenol. This molecule is a critical building block in pharmaceutical development, and its successful synthesis is often challenged by the formation of a closely related regioisomer. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you navigate this common synthetic hurdle, ensuring high purity of your target compound.
Understanding the Core Challenge: Regioisomer Formation
The primary difficulty in synthesizing 4-Amino-2-fluoro-3-iodophenol arises from the electrophilic iodination of the starting material, 4-amino-2-fluorophenol. The substituents on the benzene ring (hydroxyl, amino, and fluorine) direct the incoming iodine electrophile to multiple positions, leading to a mixture of products.
The hydroxyl (-OH) and amino (-NH2) groups are strong ortho, para-directing activators, while the fluorine (-F) atom is a deactivating ortho, para-director. The interplay of their electronic and steric effects results in the formation of two principal regioisomers: the desired 4-Amino-2-fluoro-3-iodophenol and the undesired 4-Amino-2-fluoro-5-iodophenol .
Caption: Iodination of 4-amino-2-fluorophenol yields two main regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why do I consistently get a mixture of 3-iodo and 5-iodo products?
A: This is an inherent outcome of the substrate's electronic properties. The C3 position is ortho to both the powerful -NH2 and -OH activating groups. The C5 position is ortho to the -OH group and para to the -F group. Both positions are highly activated towards electrophilic substitution. While the desired 3-iodo isomer is often the major product, the formation of the 5-iodo isomer is electronically favored and almost always occurs to some extent.
Q2: Is it possible to improve the regioselectivity of the iodination reaction?
A: While completely eliminating the 5-iodo isomer is difficult, you can influence the ratio.
Protecting Groups: Protecting the more powerful activating group (e.g., acetylating the amine) can alter the directing effects, though this adds extra steps to the synthesis.[1]
Bulky Iodinating Agents: Using a sterically hindered iodinating agent might favor substitution at the less hindered C5 position, which would be counterproductive. Therefore, smaller reagents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) are common.[1]
Solvent and Temperature: Reaction kinetics can be subtly influenced by solvent polarity and temperature. It is recommended to perform small-scale trials to optimize these conditions for your specific setup, though literature precedence provides a good starting point.
Q3: How can I reliably distinguish between the 3-iodo and 5-iodo isomers?
A: The most definitive methods are spectroscopic:
¹H NMR Spectroscopy: The aromatic protons on each isomer will have distinct chemical shifts and coupling constants. The splitting patterns of the two remaining aromatic protons are unique for each substitution pattern, allowing for unambiguous identification.[2][3]
¹³C NMR Spectroscopy: The carbon atom bonded to the iodine will have a characteristic low-field chemical shift. The number and positions of signals in the aromatic region will differ between the two isomers.[4]
Thin-Layer Chromatography (TLC): The isomers will likely have slightly different Rf values due to differences in polarity, but they may be very close. This makes TLC an excellent tool for monitoring the separation process but not for definitive identification on its own.[1]
Troubleshooting Guide: Separation of Regioisomers
The most critical step post-synthesis is the purification. Due to their similar structures, separating 4-Amino-2-fluoro-3-iodophenol from its 5-iodo isomer requires careful technique.
Problem: My purified product is still contaminated with the 5-iodo regioisomer.
This is a common issue. The solution lies in optimizing your purification method, with flash column chromatography being the most effective and widely used technique.[5]
This method separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[6] The slight difference in polarity between the two regioisomers is the key to their separation.
Detailed Protocol:
Column and Silica Selection:
Use a long, narrow column for better separation compared to a short, wide one.[5]
Use silica gel with a fine mesh size (e.g., 230-400 mesh) for higher surface area and better resolution.[5]
Sample Loading:
Dissolve the crude mixture in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) in which it is soluble.
Adsorb this solution onto a small amount of silica gel (dry loading). This is often superior to direct liquid injection as it leads to a sharper starting band and better separation.
Gently add the dried, sample-impregnated silica to the top of the prepared column.
Solvent System (Eluent) Selection:
The choice of eluent is critical. You must find a solvent system where the two isomers have a discernible difference in Rf values on a TLC plate.
Start with a low-polarity solvent system and gradually increase the polarity. A common starting point is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[6][7]
Run several TLC plates with varying solvent ratios to find the optimal system before committing to the column.
Data Presentation: Recommended Solvent Systems for Chromatography
Solvent System (v/v)
Typical Starting Polarity
Expected Elution Order
Notes and Causality
Hexane / Ethyl Acetate
9:1 → 7:3
The 5-iodo isomer often elutes slightly before the 3-iodo isomer.
This is the most common and effective system. The 3-iodo isomer may have slightly greater polarity due to potential intramolecular interactions, causing it to adhere more strongly to the silica and elute later.[6]
Dichloromethane / Methanol
99:1 → 95:5
Similar elution order to Hex/EtOAc.
Use for compounds that have poor solubility in hexane/ethyl acetate. Methanol is very polar, so use it sparingly to avoid eluting both compounds too quickly.[7]
Elution and Fraction Collection:
Apply gentle, positive pressure (air or nitrogen) to the column.[5]
Collect many small fractions rather than a few large ones. This is crucial for isolating the pure compound, especially where the elution peaks overlap.[5]
Analyze the collected fractions by TLC to identify which ones contain the pure desired product, which contain the undesired isomer, and which contain a mixture.
Combine the pure fractions containing the 4-Amino-2-fluoro-3-iodophenol and remove the solvent under reduced pressure.
Solution 2: Recrystallization
Recrystallization purifies a compound by dissolving it in a hot solvent and allowing it to slowly cool, forming crystals while impurities remain in the solution.[8][9] This method is effective only if one regioisomer is significantly less soluble than the other in a particular solvent system.
Step-by-Step Methodology:
Solvent Screening: Test various solvents (e.g., ethanol/water, toluene, chloroform) to find one that meets the criteria: the crude mixture is sparingly soluble at room temperature but highly soluble when hot.[8]
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of pure crystals.
Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.[9]
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to determine the effectiveness of the separation.
Trustworthiness Note: Recrystallization may require multiple cycles to achieve high purity and often results in lower yield compared to chromatography. It is best used when one isomer is present in a much larger quantity.
References
CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
MDPI . Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
handling precautions for 4-Amino-2-fluoro-3-iodophenol degradation
A Guide to Handling and Preventing Degradation Welcome to the technical support center for 4-Amino-2-fluoro-3-iodophenol. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Handling and Preventing Degradation
Welcome to the technical support center for 4-Amino-2-fluoro-3-iodophenol. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this reagent in your research. As a substituted aminophenol, this compound's reactivity is key to its utility, but also makes it susceptible to degradation if not handled with care.
I. Frequently Asked Questions (FAQs)
Here are some of the most common issues researchers encounter with 4-Amino-2-fluoro-3-iodophenol and how to address them.
Q1: My 4-Amino-2-fluoro-3-iodophenol powder has changed color from off-white to brown/purple. Is it still usable?
A: Discoloration is a primary indicator of degradation. Aminophenols are known to oxidize when exposed to air and light, forming colored quinone-imine species.[1] While minor color changes might not significantly impact some robust reactions, it is generally not recommended to use a visibly discolored reagent for sensitive applications where stoichiometry and purity are critical. The colored impurities can interfere with your reaction and complicate purification.
Q2: I'm seeing unexpected byproducts in my reaction. Could it be from the degradation of 4-Amino-2-fluoro-3-iodophenol?
A: Yes, this is a strong possibility. Degradation can lead to a variety of byproducts. For instance, de-iodination can occur, leading to the formation of 4-amino-2-fluorophenol. Oxidation of the amino or hydroxyl group can also lead to a range of reactive species that can participate in side reactions.
Q3: What are the ideal storage conditions for 4-Amino-2-fluoro-3-iodophenol?
A: To minimize degradation, it is crucial to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[2][3][4] Refrigeration is recommended.[3]
Q4: I need to make a solution of 4-Amino-2-fluoro-3-iodophenol for my experiment. What is the best practice?
A: Prepare solutions fresh for each use. Use deoxygenated solvents and maintain an inert atmosphere during preparation and use. The solution should also be protected from light.
II. Troubleshooting Guide
This section provides a more detailed approach to common problems, their probable causes, and recommended solutions.
Problem 1: Low Reaction Yield
Potential Cause
Explanation
Recommended Solution
Degradation of Starting Material
The actual concentration of the active compound is lower than calculated due to degradation.
- Use a fresh, properly stored bottle of the reagent.- If you suspect degradation, you can try to purify the material by recrystallization, though this may not be straightforward.
Incompatibility with Reaction Conditions
The compound may be unstable under your specific reaction conditions (e.g., presence of strong oxidizing agents, strong acids, or bases).[3]
- Review your reaction scheme for incompatible reagents.- Consider protecting the amino or hydroxyl group before proceeding with the reaction.
Solvent Purity
The presence of peroxides or other impurities in the solvent can accelerate degradation.
- Use freshly distilled or high-purity, inhibitor-free solvents.
Problem 2: Inconsistent Results
Potential Cause
Explanation
Recommended Solution
Variable Degradation
The extent of degradation may vary between different aliquots or preparations of the reagent.
- Implement a strict handling protocol for the reagent (see Section III).- Use the same batch of the reagent for a series of related experiments.
Photo-degradation
Exposure to ambient light during weighing or solution preparation can lead to inconsistent levels of degradation.
- Work in a fume hood with the sash down and the lights dimmed as much as is safe.- Use amber vials or wrap containers in aluminum foil.
III. Experimental Protocols
Protocol 1: Safe Handling and Storage
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage. The compound should be an off-white to light yellow or brown powder.[5]
Storage: Store the container in a refrigerator, inside a desiccator, and under an inert atmosphere if possible.[3][5]
Personal Protective Equipment (PPE): Always handle 4-Amino-2-fluoro-3-iodophenol in a chemical fume hood.[3] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
Dispensing: When weighing the compound, do so quickly and in a low-light environment to minimize exposure to air and light. Reseal the container tightly under an inert atmosphere immediately after use.
Protocol 2: Preparation of a Standard Solution
Solvent Preparation: Use a high-purity solvent. If using an organic solvent, ensure it is peroxide-free. Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes.
Weighing: Weigh the required amount of 4-Amino-2-fluoro-3-iodophenol in a tared, amber glass vial.
Dissolution: Add the deoxygenated solvent to the vial using a syringe or cannula under a positive pressure of inert gas.
Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.
Use: Use the solution immediately. Do not store solutions for extended periods.
IV. Visualizing Degradation and Handling
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for 4-Amino-2-fluoro-3-iodophenol based on the known reactivity of related compounds.[1]
Caption: Recommended workflow for handling 4-Amino-2-fluoro-3-iodophenol.
Can cause rapid decomposition or violent reactions.
By adhering to these guidelines, you can significantly reduce the risk of degradation and ensure the reliability of your experimental results when working with 4-Amino-2-fluoro-3-iodophenol.
References
Carl ROTH. Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
PubChem. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919. Retrieved from [Link]
ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
PubChem. 4-(2-Amino-3-hydroxypropyl)-3-fluorophenol | C9H12FNO2 | CID 165755028. Retrieved from [Link]
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]
PubMed. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Retrieved from [Link]
PubMed. Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Retrieved from [Link]
ResearchGate. Aminophenols | Request PDF. Retrieved from [Link]
ScienceDirect. Degradation of iodinated X-ray contrast media by advanced oxidation processes. Retrieved from [Link]
ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Retrieved from [Link]
Princeton University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
Technical Disclosure Commons. Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]
Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]
MDPI. Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. Retrieved from [Link]
MDPI. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
Princeton EHS. Phenol | Office of Environmental Health and Safety. Retrieved from [Link]
ChemBK. 4-amino-3-fluorophenol. Retrieved from [Link]
ACP. Impact of brown and clear carbon on light absorption enhancement, single scatter albedo and absorption wavelength dependence of black carbon. Retrieved from [Link]
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a),.... Retrieved from [Link]
Google Patents. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
DTU Orbit. Iodination of phenol. Retrieved from [Link]
ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Retrieved from [Link]
PubMed Central. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. Retrieved from [Link]
Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
A Comparative Analysis of the Reactivity of 4-Amino-2-fluoro-3-iodophenol and Its Non-Fluorinated Analogs in Key Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Substituted aminophenols are a c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Substituted aminophenols are a critical class of intermediates, and their reactivity in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions dictates their utility. This guide provides an in-depth technical comparison of the reactivity of 4-Amino-2-fluoro-3-iodophenol against its non-fluorinated analogs, namely 4-aminophenol and 3-iodo-4-aminophenol. Our analysis will focus on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering insights into how the electronic and steric properties of these molecules influence their synthetic performance.
While direct, side-by-side comparative experimental data for these specific compounds under identical conditions is not extensively available in the public domain, this guide synthesizes established principles of organic chemistry and available data from related systems to provide a robust predictive analysis of their relative reactivity.
The Molecular Architecture: Understanding the Substituent Effects
The reactivity of an aromatic ring in cross-coupling reactions is fundamentally governed by the electronic and steric nature of its substituents. Let's dissect the key features of our three compounds of interest:
4-Aminophenol: This is our baseline, non-halogenated analog. The amino (-NH₂) and hydroxyl (-OH) groups are both strong electron-donating groups through resonance (+M effect), which increases the electron density of the aromatic ring. However, for palladium-catalyzed cross-coupling reactions where an aryl halide is the electrophile, 4-aminophenol itself lacks a leaving group for oxidative addition. Its utility in these reactions would be as a nucleophile (in the case of Buchwald-Hartwig amination of an aryl halide) or would require derivatization to introduce a leaving group.
3-Iodo-4-aminophenol: The introduction of an iodine atom at the 3-position provides a reactive site for cross-coupling. The carbon-iodine bond is relatively weak and readily undergoes oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles. The strong electron-donating amino and hydroxyl groups para and ortho to the iodine, respectively, increase the electron density on the ring, which can influence the rate of oxidative addition.
4-Amino-2-fluoro-3-iodophenol: This molecule presents the most complex substitution pattern.
Iodine at C-3: As with its non-fluorinated counterpart, the iodine atom is the primary leaving group for cross-coupling reactions.
Fluorine at C-2: The fluorine atom introduces a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. This effect can decrease the electron density of the aromatic ring, potentially making oxidative addition more favorable.
Amino at C-4 and Hydroxyl at C-1: These groups remain strong electron-donating groups through resonance.
The interplay of these activating and deactivating groups creates a unique electronic environment that is expected to modulate the reactivity of the C-I bond.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[1] The key step for the aryl halide is the oxidative addition to the Pd(0) catalyst.
Based on fundamental principles, we can predict the following reactivity trend:
The rationale for this prediction lies in the electronic effect of the fluorine atom. The strong inductive electron-withdrawing nature of the fluorine atom in the ortho position to the iodine will decrease the electron density at the carbon atom of the C-I bond. This makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. While the electron-donating amino and hydroxyl groups will somewhat counteract this effect, the localized, strong inductive pull of the fluorine atom is expected to be the dominant factor in accelerating the rate-determining oxidative addition step.
While a direct comparative study is elusive, a systematic investigation of the Suzuki-Miyaura couplings of various halophenols has shown that iodophenols are generally reactive under conventional heating conditions.[2] For fluorinated aryl compounds, palladium nanoparticle-based catalysts have demonstrated high efficiency in Suzuki-Miyaura reactions.[3]
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
Compound
Key Substituent Effects on C-I Bond
Predicted Relative Reactivity
4-Amino-2-fluoro-3-iodophenol
-I effect of ortho-F makes C-I bond more electrophilic.
Highest
3-Iodo-4-aminophenol
+M effects of -NH₂ and -OH increase ring electron density.
High
4-Aminophenol
No leaving group for oxidative addition.
Not applicable (as electrophile)
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[4] Similar to the Suzuki-Miyaura reaction, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex.
The same electronic principles that govern the reactivity in the Suzuki-Miyaura reaction apply here. Therefore, the predicted order of reactivity for the aryl iodide electrophiles remains the same:
The electron-withdrawing fluorine atom is expected to facilitate the oxidative addition step, leading to a faster overall reaction rate compared to the non-fluorinated analog.
In the context of the Buchwald-Hartwig reaction, 4-aminophenol can act as the amine nucleophile, coupling with an external aryl halide. The nucleophilicity of the amino group in 4-aminophenol is slightly reduced due to the delocalization of the nitrogen lone pair into the aromatic ring.
Experimental Protocols: General Procedures
The following are generalized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific substrates discussed. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve optimal results.
General Protocol for Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura coupling of an iodo-aminophenol derivative with a boronic acid.
Materials:
Iodo-aminophenol derivative (e.g., 3-iodo-4-aminophenol or 4-Amino-2-fluoro-3-iodophenol) (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
To a reaction vessel, add the iodo-aminophenol derivative, arylboronic acid, palladium catalyst, and base.
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
Add the degassed solvent system.
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Objective: To perform a Buchwald-Hartwig amination of an iodo-aminophenol derivative with an amine.
Materials:
Iodo-aminophenol derivative (1.0 equiv)
Amine (1.2 equiv)
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
Ligand (e.g., Xantphos, 4 mol%)
Base (e.g., Cs₂CO₃, 1.4 equiv)
Solvent (e.g., Dioxane or Toluene)
Procedure:
In a glovebox, charge a reaction tube with the palladium pre-catalyst, ligand, and base.
Add the iodo-aminophenol derivative and the amine.
Add the anhydrous, degassed solvent.
Seal the tube and heat to the desired temperature (typically 80-110 °C) for the specified time.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Filter the mixture through a pad of celite, washing with an organic solvent.
Concentrate the filtrate and purify the residue by column chromatography.
Spectroscopic Data for Characterization
Accurate characterization of starting materials and products is crucial. Below is a compilation of available spectroscopic data for the discussed compounds.
Data not readily available in searched literature.
Data not readily available in searched literature.
Data not readily available in searched literature.
4-Amino-2-fluoro-3-iodophenol
Data not readily available in searched literature.
Data not readily available in searched literature.
Data not readily available in searched literature.
Note: The lack of readily available, verified spectroscopic data for the halogenated analogs in public databases highlights the specialized nature of these compounds.
Conclusion and Future Outlook
The strategic incorporation of fluorine into pharmaceutical and agrochemical candidates is a well-established strategy to modulate their physicochemical and metabolic properties. In the context of substituted aminophenols as synthetic intermediates, the introduction of a fluorine atom ortho to an iodine leaving group, as in 4-Amino-2-fluoro-3-iodophenol, is predicted to enhance its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This increased reactivity stems from the strong electron-withdrawing inductive effect of fluorine, which facilitates the rate-determining oxidative addition step.
While this guide provides a theoretically sound comparison, there is a clear need for direct experimental studies to quantify the reactivity differences between 4-Amino-2-fluoro-3-iodophenol and its non-fluorinated analogs under standardized conditions. Such studies would be invaluable to the drug development community, enabling more informed decisions in the selection of building blocks for the synthesis of novel chemical entities.
References
Liu, R. Y., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
YouTube. (2020, July 11). Suzuki Coupling. YouTube. [Link]
ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... ResearchGate. [Link]
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
RSC Publishing. (n.d.). Ag/Pd bimetallic sites embedded in g-C3N4 nanosheets synergistically catalyze Suzuki coupling and nitroaromatic reduction reactions. Nanoscale. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for - Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. The Royal Society of Chemistry. [Link]
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
YouTube. (2019, January 7). Buchwald-Hartwig coupling. YouTube. [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. Doc Brown's Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). a) FTIR spectra of 3‐aminophenol and NGO‐4h. b) Comparative XRD pattern... ResearchGate. [Link]
National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. the NIST WebBook. [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. ResearchGate. [Link]
RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA. [Link]
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
Chegg. (2019, August 22). Solved Compare the chemical shifts of spectrum (III) and. Chegg. [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for. The Royal Society of Chemistry. [Link]
Structural Validation of 4-Amino-2-fluoro-3-iodophenol: A Comparative IR Spectroscopy Guide
Executive Summary 4-Amino-2-fluoro-3-iodophenol is a highly specialized tetrasubstituted aromatic intermediate, often encountered in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK pathway modulators) w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-2-fluoro-3-iodophenol is a highly specialized tetrasubstituted aromatic intermediate, often encountered in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK pathway modulators) where halogen positioning dictates metabolic stability and binding affinity.[1][2]
Because this compound is a transient synthetic intermediate rather than a commodity chemical, "standard" library spectra are rarely available. This guide provides a comparative spectroscopic framework , using the commercially available precursor 4-Amino-2-fluorophenol as a baseline.[1] By analyzing the specific shifts induced by the introduction of the iodine atom at the C3 position, researchers can definitively validate the success of the iodination reaction.
Spectroscopic Profile: Precursor vs. Target
The most reliable method to confirm the identity of 4-Amino-2-fluoro-3-iodophenol is by observing the subtractive (loss of C3-H) and additive (appearance of C-I) changes relative to its non-iodinated precursor.[1]
Comparative Peak Assignment Table
Functional Group
Vibration Mode
Precursor (4-Amino-2-fluorophenol)
Target (4-Amino-2-fluoro-3-iodophenol)
Diagnostic Shift / Note
Phenol (-OH)
Stretch (O-H)
3300–3400 cm⁻¹ (Broad)
3350–3450 cm⁻¹
Blue Shift: Iodine (C3) is bulky and ortho to the amine, potentially disrupting intermolecular H-bonding networks, sharpening the peak slightly.[1]
Amine (-NH₂)
Stretch (N-H)
3300–3500 cm⁻¹ (Doublet)
3300–3500 cm⁻¹
Retention: The primary amine doublet remains, but may broaden due to proximity to the large Iodine atom.
Aromatic Ring
C=C Stretch
1510, 1600 cm⁻¹
1490, 1580 cm⁻¹
Red Shift: The heavy Iodine atom increases the reduced mass of the ring system, lowering vibrational frequencies.
Aryl Fluoride
C-F Stretch
1150–1250 cm⁻¹
1150–1250 cm⁻¹
Stable Marker: Strong band remains consistent; confirms the F-atom is intact.[1]
Aryl Iodide
C-I Stretch
ABSENT
500–600 cm⁻¹
PRIMARY DIAGNOSTIC: Appearance of a new, medium-intensity band in the far-fingerprint region.[1]
Substitution Pattern
OOP Bending (C-H)
~810 cm⁻¹ (2 adj H)~860 cm⁻¹ (1 isolated H)
~820 cm⁻¹ (2 adj H)Isolated H band DISAPPEARS
CRITICAL CHECK: The precursor is 1,2,4-trisubstituted (has isolated C3-H). The Target is 1,2,3,4-tetrasubstituted (C3-H is replaced by I).
Detailed Mechanistic Analysis
A. The "Fingerprint" Evidence (C-I Stretch)
The most definitive proof of successful iodination is the emergence of the Carbon-Iodine (C-I) stretching vibration.
Mechanism: Iodine is a heavy atom (atomic mass ~127).[1] According to Hooke’s Law, increased mass lowers the vibrational frequency.
Observation: Look for a new band between 500–600 cm⁻¹ .[1] Note that in many standard FTIR scans (which cut off at 400 or 600 cm⁻¹), this peak may appear at the very edge of the spectrum.
Validation: If this band is absent, the reaction likely failed or resulted in salt formation rather than covalent iodination.
B. The Substitution Pattern (Out-of-Plane Bending)
This is the most sophisticated check for regioselectivity (confirming Iodine is at C3).[1]
Precursor (1,2,4-Trisubstituted): Possesses two distinct C-H environments:
Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1] Ensure background scan shows <0.001 absorbance units.[1]
Sample Prep:
Solid: Place ~5 mg of dry powder directly on the crystal.
Note: Ensure the sample is completely dry .[1] Residual solvent (water/methanol) will obscure the critical OH/NH region (3000–3500 cm⁻¹).
Acquisition:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: 32 or 64.
Range: 4000 cm⁻¹ to 400 cm⁻¹ (Crucial to see the C-I stretch).
Processing: Apply baseline correction. Do not apply heavy smoothing, as it may merge the fine aromatic overtones.
Decision Logic & Troubleshooting
The following diagram illustrates the logical flow for validating the compound based on the spectral data.
Figure 1: Spectroscopic decision tree for validating the synthesis of 4-Amino-2-fluoro-3-iodophenol. The disappearance of the isolated proton peak is the critical regiochemical check.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision Bioisosterism: The 4-Amino-2-fluoro-3-iodophenol Scaffold in Rational Drug Design
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Structural Biologists, and DMPK Scientists.[1]
Executive Summary: The "Goldilocks" Halogen Scaffold
In the optimization of kinase inhibitors and nuclear receptor ligands, the 4-amino-phenol moiety is a privileged fragment, often serving as a hinge-binder or hydrogen-bond anchor.[1] However, it suffers from two primary liabilities: rapid oxidative metabolism (quinone imine formation) and suboptimal hydrophobic filling.[1]
This guide analyzes 4-Amino-2-fluoro-3-iodophenol (AFI-Phenol) as a high-performance bioisostere.[1] By strategically placing fluorine and iodine, this scaffold achieves a "dual-lock" mechanism:
Metabolic Blockade: The C2-Fluorine prevents ortho-hydroxylation and modulates the phenol pKa.
Sigma-Hole Targeting: The C3-Iodine introduces a strong, directional Halogen Bond (XB) to backbone carbonyls, a feature absent in chloro- or hydrogen-substituted analogs.[1]
The Bioisosteric Rationale: Why This Specific Substitution?
The power of AFI-Phenol lies in the distinct electronic environments created by the juxtaposition of the most electronegative element (Fluorine) and the most polarizable non-radioactive halogen (Iodine).
Comparative Analysis: AFI-Phenol vs. Standard Analogs
Unlike fluorine, which is electron-rich on all sides, iodine exhibits an anisotropic electron distribution.[1] On the extension of the C-I bond, there is a region of positive electrostatic potential (the
Design Rule: If your target pocket has a backbone carbonyl (C=O) roughly 3.5 Å away from the phenyl ring edge, replacing -H or -Cl with -I can gain 1.5–3.0 kcal/mol in binding energy due to the
The following diagram outlines the decision process for adopting the AFI-Phenol scaffold during Lead Optimization.
Caption: Decision tree for transitioning from a standard phenol to the halogenated AFI-Phenol scaffold based on structural and metabolic requirements.
Synthetic Protocol: Regioselective Construction
Direct iodination of 4-amino-2-fluorophenol is risky because the amino group strongly directs ortho (positions 3 and 5).[1] Position 3 is sterically crowded (between F and NH2), while Position 5 is open.[1] To force the Iodine into position 3 (between F and NH2) or position 3 relative to phenol (between F and OH), we must use Directed Ortho Metalation (DoM) .
Target Isomer: 4-Amino-2-fluoro-3-iodophenol (Iodine between F and OH is chemically unlikely due to valency; Iodine at C3 relative to C1-OH places it between F and NH2, or F and OH depending on numbering).[1]
Assumption for Protocol: We aim for the structure where Iodine is adjacent to Fluorine to maximize the "hydrophobic patch" effect.
Objective: Confirm the geometry of the C-I···O=C interaction.[1][9]
Protocol: Co-crystallize the ligand with the target protein.[10]
Advantage: Iodine is a "heavy atom" (
).[1] It provides strong anomalous scattering, often allowing you to solve the crystal structure de novo (SAD phasing) without selenomethionine substitution.
Success Metric: Look for an I···O distance < 3.5 Å and a C-I···O angle approaching 180° (linear).[1]
Experiment B: Microsomal Stability Assay
Objective: Quantify the metabolic blockade provided by the Fluorine/Iodine shield.
Protocol:
Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.[1]
Unambiguous Structural Confirmation of 4-Amino-2-fluoro-3-iodophenol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For novel pharmaceutical intermediates like 4-Amino-2-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For novel pharmaceutical intermediates like 4-Amino-2-fluoro-3-iodophenol, a compound with potential applications stemming from its unique substitution pattern, absolute structural confirmation is not merely a formality but a critical prerequisite for advancing research and ensuring downstream success. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
As Senior Application Scientists, our experience dictates that while spectroscopic methods provide essential pieces of the structural puzzle, X-ray crystallography delivers the complete, high-resolution picture. This distinction is crucial for resolving ambiguities that can arise from complex substitution patterns on an aromatic ring, as is the case with 4-Amino-2-fluoro-3-iodophenol. The causality behind this assertion lies in the fundamental principles of each technique: spectroscopy infers connectivity and chemical environment, while crystallography directly maps atomic positions in space.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the absolute configuration and detailed three-dimensional structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise arrangement of atoms, bond lengths, and bond angles, providing an unambiguous structural blueprint.
Hypothetical Crystallographic Data for 4-Amino-2-fluoro-3-iodophenol
While a published crystal structure for 4-Amino-2-fluoro-3-iodophenol is not publicly available, we can construct a plausible, hypothetical dataset based on its known chemical structure and crystallographic data from analogous aminophenol derivatives. This serves to illustrate the richness of information obtained from such an experiment.
Parameter
Hypothetical Value
Chemical Formula
C₆H₅FINO
Formula Weight
269.01
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.45
b (Å)
5.60
c (Å)
14.20
α (°)
90
β (°)
105.2
γ (°)
90
Volume (ų)
648.9
Z
4
Density (calculated) (g/cm³)
2.756
R-factor
0.035
Key Structural Insights from (Hypothetical) X-ray Data:
Unambiguous Connectivity: The data would definitively confirm the ortho relationship between the fluorine and iodine atoms, and the para position of the amino group relative to the hydroxyl group.
Precise Bond Lengths and Angles: The C-I, C-F, C-O, and C-N bond lengths would be determined with high precision, offering insights into the electronic effects of the substituents on the aromatic ring.
Intermolecular Interactions: The crystal packing would reveal hydrogen bonding networks involving the amino and hydroxyl groups, which are crucial for understanding the solid-state properties of the material.
Experimental Protocol for Single-Crystal X-ray Diffraction
Crystallization: High-purity 4-Amino-2-fluoro-3-iodophenol is dissolved in a suitable solvent system (e.g., ethanol/water, acetone). Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality.
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to achieve the best fit between the calculated and observed diffraction patterns.[1]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, NMR and MS are indispensable for routine characterization, purity assessment, and providing structural clues, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: 5-10 mg of 4-Amino-2-fluoro-3-iodophenol is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectroscopy.
Expected NMR Data for 4-Amino-2-fluoro-3-iodophenol
Nucleus
Expected Chemical Shift (ppm)
Multiplicity
Assignment
¹H
~9.0-10.0
br s
-OH
~6.8-7.2
d
H-5
~6.5-6.9
d
H-6
~4.5-5.5
br s
-NH₂
¹³C
~145-155
d
C-1 (C-OH)
~110-120
d
C-2 (C-F)
~80-90
s
C-3 (C-I)
~135-145
s
C-4 (C-NH₂)
~115-125
d
C-5
~110-120
d
C-6
¹⁹F
~ -120 to -140
d
C-F
Causality behind Expected Data: The chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing and anisotropic effects of the halogen substituents.[2][3] The ¹H-¹H coupling would show two doublets for the aromatic protons. The ¹⁹F spectrum would likely show a doublet due to coupling with the adjacent aromatic proton.[4][5] While highly informative, definitively assigning the substitution pattern based solely on NMR can be challenging without 2D NMR experiments (COSY, HSQC, HMBC) and comparison to known isomers.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Experimental Protocol for Mass Spectrometry
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.
Ionization: The sample is ionized, for example, by Electrospray Ionization (ESI) or Electron Impact (EI).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry.
Expected Mass Spectrum Data for 4-Amino-2-fluoro-3-iodophenol
m/z
Relative Intensity (%)
Plausible Fragment
269
100
[M]⁺ (Molecular Ion)
142
Moderate
[M - I]⁺
114
Low
[M - I - CO]⁺
Causality behind Expected Data: The molecular ion peak at m/z 269 would confirm the molecular formula. A prominent fragment would be the loss of the iodine atom (127 amu), which is a common fragmentation pathway for iodinated aromatic compounds.[6]
Comparative Analysis: Certainty vs. Inference
Technique
Information Provided
Strengths
Limitations
X-ray Crystallography
3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.
Unambiguous and definitive structural determination.[1]
Requires high-quality single crystals, which can be difficult to obtain.
NMR Spectroscopy
Connectivity, chemical environment of atoms, number of unique nuclei.
Provides rich structural information in solution; non-destructive.
Can be ambiguous for complex isomers without extensive 2D experiments; interpretation can be complex.
Does not provide direct information on connectivity or stereochemistry; isomers can have identical mass spectra.
References
Libretexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(7), 784-809. [Link]
Salman, S. R., & Kamounah, F. S. (1992). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(4), 601-604. [Link]
Homework.Study.com. (n.d.). The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region.... [Link]
Rauf, A., Shah, S. A. A., Wadood, A., Bawazeer, S., Al-Ghamdi, M. A., Al-Ghamdi, M. S., ... & Khan, A. (2018). Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases. Journal of the Chemical Society of Pakistan, 40(5), 896-905. [Link]
Williamson, R. T., Liu, D., & Linington, R. G. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Natural Products, 82(7), 1965-1971. [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]
Libretexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(12), 1339-1347. [Link]
Wang, Y., Li, Y., & Yang, B. (2021). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 26(13), 3894. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
Libretexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Zhang, Y., Li, Y., Wang, Y., & Yang, B. (2021). UPLC-MS/MS profiling, antioxidant and anti-inflammatory activities, and potential health benefits prediction of phenolic compounds in hazel leaf. Foods, 10(7), 1633. [Link]
Parlak, C., & Akyuz, S. (2019). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Journal of Molecular Structure, 1175, 74-82. [Link]
Wlodawer, A. (n.d.). X-ray Crystallography: Basic principles. PROTEIN STRUCTURal Biology. [Link]
Alkorta, I., Elguero, J., & Denisov, G. S. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Magnetic Resonance in Chemistry, 56(10), 968-974. [Link]
Kuprov, I., & Claridge, T. D. W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1-12. [Link]
Parlak, C. (2022). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1-21. [Link]
The Unraveling. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]
A Comparative Guide to the Elemental Analysis of 4-Amino-2-fluoro-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals Given the absence of specific, published elemental analysis data for 4-Amino-2-fluoro-3-iodophenol, this document establishes a rigorous analytical framewor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Given the absence of specific, published elemental analysis data for 4-Amino-2-fluoro-3-iodophenol, this document establishes a rigorous analytical framework based on established standard methods and the analysis of structurally analogous compounds. The theoretical elemental composition will serve as the benchmark for evaluating the performance of the recommended analytical workflows.
Theoretical Elemental Composition
The first step in any elemental analysis is to determine the theoretical composition based on the compound's molecular formula.
Molecular Formula: C₆H₅FINO
Molecular Weight: 269.01 g/mol
Based on this, the theoretical elemental composition is calculated as follows:
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Mass Percent (%)
Carbon
C
12.01
6
72.06
26.79
Hydrogen
H
1.01
5
5.05
1.88
Fluorine
F
19.00
1
19.00
7.06
Iodine
I
126.90
1
126.90
47.17
Nitrogen
N
14.01
1
14.01
5.21
Oxygen
O
16.00
1
16.00
5.95
This theoretical data is the gold standard against which all experimental results will be compared. The goal of the analytical methods described herein is to experimentally determine these mass percentages with the highest degree of accuracy and precision.
Recommended Analytical Workflow: A Multi-Technique Approach
Due to the diverse nature of the elements present in 4-Amino-2-fluoro-3-iodophenol, a single analytical technique is insufficient for a comprehensive and accurate elemental analysis. A multi-technique approach is therefore recommended, leveraging the strengths of different instrumental methods for specific elements.
Caption: Recommended analytical workflow for 4-Amino-2-fluoro-3-iodophenol.
Primary Analytical Techniques: The Gold Standards
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
Principle: Combustion analysis is a robust and widely accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1][2][3] The sample is combusted in a high-temperature furnace in the presence of a controlled amount of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These resulting gases are then separated and quantified by a thermal conductivity detector (TCD).
Causality of Experimental Choices: This method is chosen for its high precision and accuracy for the core organic elements. The use of a TCD provides a linear response over a wide range of concentrations, making it suitable for the expected elemental composition of the target compound.
Self-Validation: The method's trustworthiness is established through the use of certified organic standards with known elemental compositions. These standards are analyzed alongside the unknown sample to ensure the instrument is performing correctly and to validate the accuracy of the results. A common standard for this type of analysis is Acetanilide.
Ion Chromatography (IC) for Fluorine
Principle: Following a suitable sample preparation step to convert the organically bound fluorine into its ionic form (fluoride, F⁻), ion chromatography is the method of choice for its determination.[4] The aqueous sample is injected into a stream of eluent and passed through an ion-exchange column. The fluoride ions are separated from other anions based on their affinity for the stationary phase. A conductivity detector is then used for quantification.
Causality of Experimental Choices: IC is selected due to its high sensitivity and selectivity for anions like fluoride. The use of a suppressor column enhances the signal-to-noise ratio by reducing the background conductivity of the eluent, leading to lower detection limits.
Self-Validation: The IC method is validated by analyzing a certified fluoride standard solution. A calibration curve is generated using a series of standards of known concentrations to ensure the linearity of the detector response. Spike recovery experiments, where a known amount of fluoride is added to a sample matrix, are also performed to assess accuracy and matrix effects.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Iodine
Principle: For the determination of iodine, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers unparalleled sensitivity.[5][6] After sample digestion to bring the iodine into solution, the sample is introduced into a high-temperature argon plasma. The plasma atomizes and ionizes the iodine atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
Causality of Experimental Choices: ICP-MS is the preferred technique for trace and ultra-trace elemental analysis due to its exceptional sensitivity, often in the parts-per-billion (ppb) range. This is particularly important for ensuring the complete and accurate quantification of iodine, which can be challenging with other techniques.
Self-Validation: The ICP-MS analysis is validated using a certified iodine standard solution to create a calibration curve. An internal standard, an element not present in the sample, is often added to all samples and standards to correct for instrumental drift and matrix effects, thereby enhancing the precision and accuracy of the results.
Comparison of Primary and Alternative Analytical Techniques
While the recommended workflow represents the gold standard, it is important for researchers to be aware of alternative techniques, each with its own advantages and limitations.
Technique
Elements Analyzed
Principle
Advantages
Disadvantages
Combustion Analysis
C, H, N
High-temperature combustion and TCD detection.[1][2][3]
High precision and accuracy, well-established standard methods (e.g., ASTM D5291).[1][2][3]
Not suitable for halogens or metals.
Ion Chromatography (IC)
F (as F⁻)
Ion-exchange separation and conductivity detection.[4]
High sensitivity and selectivity for anions, established EPA methods (e.g., EPA 300.0).
Requires sample preparation to convert organically bound halogens to ionic form.
ICP-MS
I
Argon plasma ionization and mass spectrometric detection.[5][6]
Extremely high sensitivity (ppb level), multi-element capability, established EPA methods (e.g., EPA 200.8).[5][7]
Higher instrument and operational cost, potential for polyatomic interferences.
Schöniger Flask Combustion
F, I
Sample combustion in an oxygen-filled flask followed by titration or IC.[8][9]
Simple and inexpensive sample preparation for halogens.
Manual method, lower throughput, potential for incomplete combustion.
Pyrohydrolysis
F, I
High-temperature hydrolysis in a stream of moist oxygen to liberate halogens as acids, followed by IC.[10][11][12]
Effective for a wide range of sample matrices, can be automated.
Requires specialized equipment.
X-ray Photoelectron Spectroscopy (XPS)
All except H, He
Analysis of photoelectrons emitted from a surface upon X-ray irradiation.[13][14]
Provides information on elemental composition and chemical state, surface-sensitive.
Not a bulk analysis technique, quantification can be less precise than other methods.
X-ray Fluorescence (XRF)
All from Na to U
Detection of characteristic X-rays emitted from a sample upon excitation by a primary X-ray source.[13][15]
Non-destructive, rapid analysis of solids and liquids.
Lower sensitivity for light elements, primarily a bulk technique.
Experimental Protocols
The following are detailed, step-by-step methodologies for the recommended analytical workflow.
Sample Preparation and Moisture Content Determination
Objective: To prepare a homogenous sample and determine its moisture content to allow for calculation of elemental composition on a dry weight basis.
Methodology (based on USP <731> Loss on Drying): [16][17][18]
Accurately weigh approximately 1-2 g of the 4-Amino-2-fluoro-3-iodophenol sample into a pre-dried and tared weighing bottle.
Dry the sample at 105 °C for 2 hours in a drying oven.
Cool the sample in a desiccator to room temperature.
Re-weigh the sample. The loss in weight is recorded as the moisture content.
All subsequent elemental analyses should be performed on the dried sample, or the results should be corrected for the measured moisture content.
CHN Analysis by Combustion
Objective: To determine the mass percent of Carbon, Hydrogen, and Nitrogen in the sample.
Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide).
Analyze the standard multiple times to ensure the instrument is performing within specified limits of accuracy and precision.
Sample Analysis:
Accurately weigh 1-3 mg of the dried 4-Amino-2-fluoro-3-iodophenol sample into a tin capsule.
Seal the capsule and place it in the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~950 °C) with a pulse of pure oxygen.
The resulting CO₂, H₂O, and N₂ gases are separated by a gas chromatography column and detected by a thermal conductivity detector.
The instrument software calculates the mass percent of C, H, and N based on the detector response and the sample weight.
Data Reporting:
Analyze the sample in triplicate to ensure repeatability.
Report the average mass percent for C, H, and N and the standard deviation.
Fluorine and Iodine Analysis: Sample Preparation by Oxygen Flask Combustion
Objective: To decompose the organic matrix and convert the covalently bonded fluorine and iodine into their water-soluble ionic forms (F⁻ and I⁻).
Methodology (based on the Schöniger flask method): [8][9]
Accurately weigh 5-10 mg of the dried sample onto a piece of ashless filter paper.
Fold the filter paper and place it in the platinum sample holder of the combustion flask stopper.
Add an appropriate absorbing solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine to convert any iodate to iodide) to the 500 mL combustion flask.
Purge the flask with pure oxygen for at least 1 minute.
Quickly insert the stopper with the sample into the flask and ignite the sample using an external ignition source (a focused infrared lamp is the safest method).
Once combustion is complete, allow the flask to cool and shake it for several minutes to ensure complete absorption of the combustion products into the solution.
Quantitatively transfer the absorbing solution to a volumetric flask and dilute to a known volume with deionized water. This solution is now ready for IC and ICP-MS analysis.
Fluoride Determination by Ion Chromatography
Objective: To quantify the fluoride concentration in the prepared sample solution.
Methodology (based on EPA Method 300.0):
Instrument Setup and Calibration:
Set up the ion chromatograph with an appropriate anion-exchange column and a conductivity detector.
Prepare a series of fluoride standard solutions from a certified stock solution.
Generate a calibration curve by injecting the standards and plotting the peak area versus concentration.
Sample Analysis:
Filter an aliquot of the solution from the oxygen flask combustion through a 0.45 µm filter.
Inject the filtered sample into the ion chromatograph.
Identify the fluoride peak based on its retention time compared to the standards.
Quantify the fluoride concentration using the calibration curve.
Calculation and Reporting:
Calculate the mass percent of fluorine in the original solid sample, taking into account the initial sample weight and the dilution volume.
Report the average mass percent of fluorine and the standard deviation from triplicate analyses.
Iodine Determination by ICP-MS
Objective: To quantify the iodide concentration in the prepared sample solution.
Personal protective equipment for handling 4-Amino-2-fluoro-3-iodophenol
Part 1: Executive Safety Directive (Immediate Action) Status: Research Chemical (Limited Toxicology Data).[1][2] Core Directive: Treat as a High-Potency Sensitizer and Irritant .[1][2] Chemical Stability: Light-sensitive...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive (Immediate Action)
Status: Research Chemical (Limited Toxicology Data).[1][2]
Core Directive: Treat as a High-Potency Sensitizer and Irritant .[1][2]
Chemical Stability: Light-sensitive (Iodine moiety) and Air-sensitive (Aminophenol moiety).[1][2]
4-Amino-2-fluoro-3-iodophenol is a specialized halogenated aniline derivative.[1][2] Due to the combination of the amine and phenol functionalities with an iodine substituent, this compound presents specific risks regarding oxidation and skin sensitization.[1][2] In the absence of comprehensive toxicology reports, you must adopt the Precautionary Principle , assuming the compound possesses the cumulative hazards of its structural class (anilines and halogenated phenols).[1][3]
Emergency Response Snapshot
Scenario
Immediate Action
Skin Contact
Drench. Wash with soap/water for 15 min.[1][2][3][4][5] Do not use ethanol (increases absorption).[1][2]
Eye Contact
Flush. Use eyewash station for 15 min, holding eyelids open.[2][3][4]
Inhalation
Evacuate. Move to fresh air.[2][3][4][5][6] If breathing is difficult, administer oxygen.[1][2]
Spill (Solid)
Dampen & Sweep. Cover with wet paper towels to prevent dust, then sweep.[2][3][4]
Part 2: Risk Assessment & Hazard Identification
GHS Classification (Predicted/Read-Across):
Based on structural analogs (e.g., 4-amino-3-fluorophenol, iodoanilines), the following hazards are assigned for operational safety:
Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1][2][6]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1][2][5]
Mechanistic Insight:
The aniline moiety is a known methemoglobinemia inducer and sensitizer.[1][2] The iodine substituent weakens the C-I bond relative to other halogens, making the compound susceptible to homolytic cleavage under UV light, generating radical species that can degrade the compound and increase toxicity.[1][3]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.[1][2] Do not deviate without a documented risk assessment.[1][2]
Permeation Resistance: Halogenated aromatics can permeate thin latex.[1][2][3][4] Double nitrile provides >480 min breakthrough time and visual breach detection.[1][2]
Respiratory
N95 (Minimum) or P100 (Powder Handling) If outside fume hood: Half-mask with OV/P100 cartridges.[1][2]
Dust Control: Fine powders of aminophenols are easily aerosolized.[2][3][4] The amine group poses an inhalation sensitization risk.[1][2]
Eye/Face
Chemical Splash Goggles (Standard safety glasses are insufficient for fine powders).[2][3][4]
Mucosal Protection: Prevents ocular absorption of dusts which can cause severe irritation or corneal damage.[2][3][4]
Contamination Control: Cotton coats can retain particulates.[2][3][4] Disposable Tyvek ensures no carry-home contamination.[1][2]
Part 4: Operational Handling Protocol
A. Storage & Stability
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][2] The aminophenol core is prone to oxidation (browning) upon air exposure.[1][2]
Light: Amber vials or foil-wrapped containers are mandatory to prevent deiodination.[1][2]
B. Weighing & Transfer (The "Static" Risk)[1][2]
Hazard: Fine organic powders often generate static charge, causing "fly-away" particles that contaminate the balance area.[1]
Protocol:
Place an ionizing bar or anti-static gun near the balance.[1][2]
Use a semi-micro balance inside a filtered enclosure or fume hood.[1][2]
Do not use metal spatulas if the compound is suspected to be reactive; use PTFE-coated or porcelain spatulas.[1][2]
C. Reaction Setup (Solubility & Compatibility)
Solubility: Soluble in DMSO, DMF, and Methanol.[1][3] Sparingly soluble in water.[1][2]
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, peroxides) and acid chlorides (unless acylation is intended).[1][2]
Visual Cue: If the white/off-white powder turns dark brown/purple, significant oxidation or iodine liberation has occurred.[1] Purify before use.
Part 5: Visualization of Safety Workflow
The following diagram illustrates the critical decision pathways for handling 4-Amino-2-fluoro-3-iodophenol, ensuring containment from storage to disposal.
Caption: Operational workflow emphasizing the critical quality check for oxidation (discoloration) prior to use.
Part 6: Waste Disposal Strategy
Regulatory Class: Halogenated Organic Waste.[1][2][7]
Do NOT mix with general organic solvents if your facility segregates halogenated waste (due to the high cost of incineration for halogens).[1][2]
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organics."[1][2] Ensure the pH is neutral (6-8) to prevent hydrolysis of the iodine.[1][2]
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a clear hazardous waste bag, tagged with the CAS number and "Toxic/Irritant" hazard check.[1][2]
Quenching: If the reaction mixture contains unreacted iodine species, wash with Sodium Thiosulfate solution (10%) to reduce free iodine to iodide before disposal.[1][2]
References
PubChem . (n.d.).[1][2] Compound Summary: 4-Amino-3-fluorophenol (Structural Analog Hazard Data). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2][3][4]
ECHA (European Chemicals Agency) . (n.d.).[1][2] C&L Inventory: 3-Iodophenol (Iodine-substituent Hazard Data). Retrieved October 26, 2023, from [Link][2][3][4]
Occupational Safety and Health Administration (OSHA) . (2012).[1][2][8] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved October 26, 2023, from [Link][2][3][4]